2,5-Dimethyl-4-nitropyridine 1-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGSFHVUBRWBJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=[N+]1[O-])C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176230 | |
| Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21816-42-2 | |
| Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21816-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021816422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,5-Dimethyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,5-Dimethyl-4-nitropyridine 1-oxide, a key intermediate in pharmaceutical chemistry. This document details the core synthetic methodologies, experimental protocols, and relevant quantitative data to support research and development in this area.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. The presence of the nitro group at the 4-position and the N-oxide functionality activates the pyridine ring for various nucleophilic substitution reactions, making it a versatile building block for the synthesis of more complex heterocyclic compounds. While specific protocols for the 2,5-dimethyl isomer are not as prevalent in readily available literature as for its 2,3- and 3,5-dimethyl counterparts, a robust synthesis can be conducted based on established chemical principles for the nitration of pyridine N-oxides.
Core Synthesis Methodology
The synthesis of this compound is typically achieved through a two-step process:
-
N-oxidation of 2,5-dimethylpyridine (2,5-lutidine): The pyridine nitrogen of the starting material, 2,5-lutidine, is oxidized to form the corresponding N-oxide. This is a crucial step as the N-oxide group is essential for directing the subsequent nitration to the 4-position and for activating the ring towards electrophilic substitution. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or other peroxy acids.
-
Nitration of 2,5-dimethylpyridine 1-oxide: The intermediate N-oxide is then subjected to electrophilic nitration to introduce a nitro group at the 4-position of the pyridine ring. The most common nitrating agents are a mixture of concentrated nitric acid and concentrated sulfuric acid, or a nitrate salt (such as potassium nitrate) in the presence of concentrated sulfuric acid. The sulfuric acid serves as both a solvent and a catalyst, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺).
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound. These protocols are based on established methods for the synthesis of related dimethyl-4-nitropyridine 1-oxides.
Step 1: Synthesis of 2,5-Dimethylpyridine 1-oxide
Materials:
-
2,5-Dimethylpyridine (2,5-lutidine)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30-35% solution)
-
Sodium Carbonate
-
Chloroform
-
Anhydrous Sodium Sulfate
-
Distilled Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dimethylpyridine and glacial acetic acid.
-
To this solution, slowly add hydrogen peroxide (30-35%) portion-wise, while maintaining the temperature of the reaction mixture.
-
After the addition is complete, heat the mixture to 70-80°C and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acetic acid by the slow addition of a saturated sodium carbonate solution until the pH is basic.
-
Extract the aqueous layer multiple times with chloroform.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude 2,5-dimethylpyridine 1-oxide, which can be used in the next step without further purification or can be purified by distillation or recrystallization.
Step 2: Synthesis of this compound
Materials:
-
2,5-Dimethylpyridine 1-oxide
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65-70%) or Potassium Nitrate
-
Ice
-
Dichloromethane
-
Sodium Carbonate or Ammonium Hydroxide for neutralization
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylpyridine 1-oxide in concentrated sulfuric acid, ensuring the mixture is well-chilled in an ice-salt bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2,5-dimethylpyridine 1-oxide, maintaining a low temperature (typically between 0 and 10°C) throughout the addition.
-
After the addition is complete, slowly warm the reaction mixture to a higher temperature (in the range of 80-120°C, this will require optimization) and hold for a period of time to drive the reaction to completion, monitoring by HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a base such as a saturated sodium carbonate solution or concentrated ammonium hydroxide until the pH is neutral to slightly basic.
-
The product may precipitate out of the solution upon neutralization. If so, it can be collected by filtration.
-
If the product does not precipitate, extract the aqueous solution multiple times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone).
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of dimethyl-4-nitropyridine 1-oxides based on analogous reactions. The specific values for the 2,5-dimethyl isomer may vary and should be determined empirically.
| Parameter | Step 1: N-Oxidation | Step 2: Nitration |
| Reactant Molar Ratios | 2,5-Lutidine : H₂O₂ (approx. 1 : 1.5) | 2,5-Lutidine N-oxide : Nitrating Agent (approx. 1 : 1.1 - 1.5) |
| Reaction Temperature | 70-80°C | Addition: 0-10°C; Reaction: 80-120°C |
| Reaction Time | 4-24 hours | 2-12 hours |
| Typical Yield | > 90% | 85-95% |
| Appearance of Product | Viscous oil or low-melting solid | Pale yellow to yellow solid |
| Purity (by HPLC) | > 95% (crude) | > 98% (after recrystallization) |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Synthetic pathway for this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the nitration of 2,5-Dimethylpyridine 1-oxide.
An In-depth Technical Guide to the Chemical Properties of 2,5-Dimethyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2,5-Dimethyl-4-nitropyridine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its synthesis, reactivity, and spectroscopic profile, presenting quantitative data in structured tables and outlining key experimental methodologies.
Core Chemical Properties
| Property | Value | Reference |
| Molecular Weight | 168.15 g/mol | [1] |
| CAS Number | 21816-42-2 | [2] |
| Melting Point | 151-152 °C | |
| Synonyms | 2,5-Dimethyl-4-nitropyridine N-oxide | [1] |
Synthesis and Reactivity
The synthesis of this compound typically follows a two-step process common for nitropyridine N-oxides: N-oxidation of the parent pyridine followed by nitration.
Experimental Protocol: Synthesis of this compound
While a specific detailed protocol for the 2,5-dimethyl isomer is not extensively documented, a general procedure can be inferred from the synthesis of its isomers, such as 2,3-dimethyl-4-nitropyridine 1-oxide and 3,5-dimethyl-4-nitropyridine 1-oxide.[3][4]
Step 1: N-Oxidation of 2,5-Lutidine
-
Reaction Setup: 2,5-Lutidine is dissolved in a suitable solvent, typically glacial acetic acid.
-
Oxidation: An oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-chloroperoxybenzoic acid), is added portion-wise to the solution while maintaining a controlled temperature, often between 70-80°C.
-
Work-up: After the reaction is complete, the excess solvent and reagents are removed under reduced pressure. The resulting crude 2,5-lutidine N-oxide is then purified, often by distillation or chromatography.
Step 2: Nitration of 2,5-Lutidine N-oxide
-
Reaction Setup: The purified 2,5-lutidine N-oxide is dissolved in concentrated sulfuric acid.
-
Nitration: A nitrating mixture, typically a combination of fuming nitric acid and concentrated sulfuric acid, is added dropwise to the solution at a controlled temperature, usually between 80-120°C.[3]
-
Work-up: The reaction mixture is then carefully poured onto ice, and the resulting solution is neutralized with a base (e.g., sodium carbonate or ammonia) to precipitate the crude product.
-
Purification: The crude this compound is collected by filtration and can be further purified by recrystallization from a suitable solvent like ethanol.
Logical Workflow for the Synthesis of this compound
Caption: A two-step synthesis of this compound.
Reactivity
The chemical reactivity of this compound is largely dictated by the electron-withdrawing nature of the nitro group and the N-oxide functionality. The nitro group at the 4-position makes the pyridine ring susceptible to nucleophilic aromatic substitution, where the nitro group can be displaced by various nucleophiles. This reactivity is a key feature for the further functionalization of this scaffold in the synthesis of more complex molecules.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available. However, based on the analysis of related compounds, the expected spectral characteristics can be predicted.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the two methyl groups. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the N-oxide.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the nitro group (C4) is expected to be significantly downfield.
Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the N-O stretching of the pyridine N-oxide, typically in the range of 1200-1300 cm⁻¹. Strong absorption bands corresponding to the symmetric and asymmetric stretching of the nitro group are also expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (168.15 g/mol ). Common fragmentation patterns for pyridine N-oxides include the loss of an oxygen atom ([M-16]) and fragmentation of the pyridine ring.
Biological Activity
Research has indicated that this compound exhibits mutagenic properties.[5] A study testing the carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide and its alkyl derivatives found that the 2,5-dimethyl derivative was among the most potent mutagens in Salmonella typhimurium and Escherichia coli strains.[5] However, a strict quantitative relationship between mutagenicity and carcinogenicity was not established for the compounds examined.[5] Further research is required to fully elucidate its biological activity profile and potential applications or risks in drug development.
Relationship between Structure and Mutagenicity
Caption: Alkyl substitution influences the mutagenic potential.
This technical guide serves as a foundational resource for professionals working with this compound. While key data points have been summarized, further experimental investigation is warranted to fully characterize this compound and explore its potential in various scientific domains.
References
- 1. echemi.com [echemi.com]
- 2. appchemical.com [appchemical.com]
- 3. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 4. 3,5-Dimethyl-4-nitropyridine 1-oxide | 14248-66-9 [chemicalbook.com]
- 5. Carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2,5-Dimethyl-4-nitropyridine 1-oxide
CAS Number: 21816-42-2
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a summary of the currently available technical information for 2,5-Dimethyl-4-nitropyridine 1-oxide. It should be noted that detailed experimental protocols, extensive quantitative data, and established signaling pathways for this specific isomer are not widely available in the public domain. Much of the available literature focuses on related isomers such as 2,3-dimethyl-4-nitropyridine N-oxide and 3,5-dimethyl-4-nitropyridine 1-oxide.
Core Compound Information
This compound is a heterocyclic organic compound.[1] Its structure consists of a pyridine N-oxide ring substituted with two methyl groups at positions 2 and 5, and a nitro group at position 4.
| Property | Value | Source |
| CAS Number | 21816-42-2 | [1][2][3] |
| Molecular Formula | C₇H₈N₂O₃ | [1][3] |
| Molecular Weight | 168.15 g/mol | [1][3] |
| SMILES | O=--INVALID-LINK--C(C)=C1">N+[O-] | [3] |
| MDL Number | MFCD00234328 | [3] |
Experimental Data
Synthesis
While specific synthesis protocols for this compound are not detailed in the available literature, the synthesis of related nitropyridine N-oxides generally follows two main historical routes:
-
Electrophilic Nitration of Pyridine N-Oxides: This is the most common method, where a pre-existing pyridine N-oxide is nitrated. The N-oxide group activates the pyridine ring, making it more susceptible to electrophilic attack, typically at the 4-position.[4]
-
N-Oxidation of Nitropyridines: An alternative method involves the direct oxidation of a nitropyridine at the nitrogen atom of the pyridine ring.[4]
A general workflow for the synthesis of a nitropyridine N-oxide via electrophilic nitration is presented below. Please note, this is a generalized representation and not a specific protocol for this compound.
Signaling Pathways and Biological Activity
There is no specific information available in the searched literature regarding the involvement of this compound in any signaling pathways or its specific biological activities. Research on related compounds, such as other nitropyridine derivatives, has explored their potential in various areas of drug discovery, but this cannot be directly extrapolated to the 2,5-dimethyl isomer.
Conclusion
The information available for this compound (CAS 21816-42-2) is currently limited to its basic chemical identifiers. A comprehensive technical guide requires substantial experimental data, which is not present in the public domain for this specific compound. Researchers interested in this molecule may need to perform de novo characterization and experimental studies. Further investigation into proprietary chemical databases or direct contact with chemical suppliers may yield additional, non-public information.
References
Unraveling the Genotoxic Mechanism of 2,5-Dimethyl-4-nitropyridine 1-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyl-4-nitropyridine 1-oxide is a heterocyclic compound that has demonstrated potent mutagenic activity.[1][2] Understanding its mechanism of action is crucial for assessing its toxicological profile and for guiding the development of safer chemical entities. This technical guide provides an in-depth analysis of the core mechanism by which this compound exerts its genotoxic effects, drawing parallels with the well-characterized mutagen, 4-nitroquinoline 1-oxide (4-NQO). The information presented herein is intended to support research and development efforts in toxicology, pharmacology, and drug discovery.
Core Mechanism of Action: A Two-Pronged Assault on DNA
The genotoxicity of this compound is believed to stem from a dual mechanism involving both direct covalent adduction to DNA and the induction of oxidative stress, a pathway analogous to that of 4-nitroquinoline 1-oxide.
Metabolic Activation and DNA Adduct Formation
The primary driver of the mutagenicity of this compound is its metabolic activation to a highly reactive electrophilic intermediate. This process is initiated by the enzymatic reduction of the nitro group.
-
Step 1: Nitroreduction: Intracellular nitroreductases, present in both prokaryotic and eukaryotic cells, catalyze the reduction of the 4-nitro group of this compound to a nitroso derivative, and subsequently to a hydroxylamino intermediate.
-
Step 2: Esterification and Formation of a Reactive Electrophile: The hydroxylamino metabolite is further activated, likely through esterification (e.g., acetylation or silylation), to form a highly reactive ester.
-
Step 3: DNA Adduct Formation: This reactive ester is a potent electrophile that readily reacts with nucleophilic sites on DNA bases, primarily guanine and adenine, to form stable covalent DNA adducts. These adducts distort the DNA helix, interfering with normal DNA replication and transcription, and leading to mutations if not repaired.
dot
Caption: Metabolic activation of this compound leading to DNA adduct formation and mutation.
Induction of Oxidative Stress
In addition to forming DNA adducts, the metabolic cycling of this compound can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress and further DNA damage.
-
Redox Cycling: The nitroaromatic structure of the compound allows it to participate in redox cycling reactions within the cell. The single-electron reduction of the nitro group can lead to the formation of a nitro anion radical.
-
ROS Generation: This radical can then react with molecular oxygen to regenerate the parent compound and produce a superoxide anion (O₂⁻). Superoxide can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), through enzymatic and non-enzymatic processes.
-
Oxidative DNA Damage: These ROS can attack DNA, leading to the formation of oxidized bases, most notably 8-hydroxy-2'-deoxyguanosine (8-OHdG), as well as single- and double-strand breaks. 8-OHdG is a miscoding lesion that can lead to G:C to T:A transversions.
dot
Caption: Induction of oxidative stress by this compound.
Quantitative Data
For context, a summary of the relative mutagenicity from the aforementioned study is provided below.
| Compound | Relative Mutagenicity |
| This compound | Most Potent |
| 3-Methyl-4-nitropyridine 1-oxide | Most Potent |
| 2,3-Dimethyl-4-nitropyridine 1-oxide | Most Potent |
| 4-Nitropyridine 1-oxide | Moderate |
| 2-Methyl-4-nitropyridine 1-oxide | Moderate |
| 2,6-Dimethyl-4-nitropyridine 1-oxide | Moderate |
| 3,5-Dimethyl-4-nitropyridine 1-oxide | Least Potent |
Table based on the findings of Takahashi et al., 1979.[1][2]
Experimental Protocols
The primary method for assessing the mutagenicity of this compound is the bacterial reverse mutation assay, commonly known as the Ames test.[3][4][5][6][7]
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To determine the potential of a chemical to induce reverse mutations at a selected locus in specific strains of Salmonella typhimurium and Escherichia coli.
Principle: Histidine-dependent (his-) strains of S. typhimurium and tryptophan-dependent (trp-) strains of E. coli are used. These strains have mutations that render them unable to synthesize the respective amino acid. The test measures the frequency of back mutations to prototrophy (his+ or trp+) in the presence of the test compound.
Materials:
-
Bacterial Strains: S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli strain (e.g., WP2 uvrA).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
S9 fraction: A rat liver homogenate used to simulate mammalian metabolism, as some compounds are only mutagenic after metabolic activation.
-
Media: Minimal glucose agar plates, top agar, nutrient broth.
-
Controls: Negative control (solvent), positive controls (known mutagens specific for each strain, with and without S9 activation).
Procedure (Plate Incorporation Method):
-
Bacterial Culture: Grow overnight cultures of the tester strains in nutrient broth at 37°C.
-
Preparation of Test Mixture: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer (for tests without metabolic activation).
-
Addition of Top Agar: Add molten top agar (containing a trace amount of histidine or tryptophan to allow for a few initial cell divisions) to the test mixture.
-
Plating: Quickly pour the mixture onto the surface of a minimal glucose agar plate and spread evenly.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (visible colonies growing on the plate) for each concentration of the test compound and for the controls.
-
Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.
dot
Caption: A simplified workflow for the Ames test.
Conclusion
The mechanism of action of this compound is characterized by its metabolic activation to a DNA-reactive species and the induction of oxidative stress. This dual-pronged genotoxic mechanism, analogous to that of 4-nitroquinoline 1-oxide, underscores its potent mutagenicity. While quantitative data for this specific compound remains elusive in readily accessible literature, the qualitative evidence strongly supports its classification as a significant genotoxic agent. The experimental protocols outlined, particularly the Ames test, provide a robust framework for the continued investigation and risk assessment of this and related nitroaromatic compounds. Further research to obtain detailed quantitative mutagenicity data and to characterize the specific DNA adducts formed would provide a more complete understanding of its toxicological profile.
References
- 1. Carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide derivatives. | Semantic Scholar [semanticscholar.org]
- 3. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 4. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 6. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbiologyinfo.com [microbiologyinfo.com]
Spectroscopic and Spectrometric Characterization of 2,5-Dimethyl-4-nitropyridine 1-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2,5-Dimethyl-4-nitropyridine 1-oxide (CAS No: 21816-42-2; Molecular Formula: C₇H₈N₂O₃). Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document outlines the expected spectral characteristics based on related compounds and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 21816-42-2 |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| Synonyms | 2,5-Lutidine-4-nitro-1-oxide |
Predicted Spectral Data
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by the electron-withdrawing nitro group and the N-oxide functionality.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (C3) | 8.0 - 8.5 | Singlet (s) |
| Aromatic-H (C6) | 7.5 - 8.0 | Singlet (s) |
| Methyl-H (C2) | 2.4 - 2.8 | Singlet (s) |
| Methyl-H (C5) | 2.2 - 2.6 | Singlet (s) |
Note: Predicted values are based on general principles and data from analogous compounds. Actual experimental values may vary.
Predicted ¹³C NMR Data
The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | 145 - 155 |
| C3 | 120 - 130 |
| C4 | 140 - 150 |
| C5 | 135 - 145 |
| C6 | 125 - 135 |
| Methyl-C (C2) | 15 - 20 |
| Methyl-C (C5) | 10 - 15 |
Note: Predicted values are based on general principles and data from analogous compounds. Actual experimental values may vary.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-O Stretch | 1200 - 1300 | Strong |
| Asymmetric NO₂ Stretch | 1500 - 1570 | Strong |
| Symmetric NO₂ Stretch | 1300 - 1370 | Strong |
| C=C, C=N Stretch | 1400 - 1600 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Alkyl) | 2850 - 3000 | Medium |
Predicted Mass Spectrometry (MS) Data
In mass spectrometry, the molecule is expected to show a prominent molecular ion peak, along with characteristic fragmentation patterns.
| Ion Type | Predicted m/z |
| [M]⁺ (Molecular Ion) | 168.05 |
| [M-O]⁺ | 152.05 |
| [M-NO₂]⁺ | 122.06 |
| [M-O-CH₃]⁺ | 137.04 |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds, while ESI is suitable for less volatile or thermally labile molecules.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Scan a relevant m/z range to detect the molecular ion and its fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to deduce structural information.
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.
Caption: Workflow for Synthesis and Characterization.
Crystal Structure of 2,5-Dimethyl-4-nitropyridine 1-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystallographic characteristics and synthetic methodologies relevant to 2,5-Dimethyl-4-nitropyridine 1-oxide. While direct crystallographic data for the 2,5-dimethyl isomer is not extensively published, this guide leverages data from the closely related and structurally analogous compound, 3,5-Dimethyl-4-nitropyridine 1-oxide, to provide a robust reference for researchers. The methodologies and findings presented are essential for professionals engaged in the fields of medicinal chemistry, materials science, and drug development, where understanding molecular structure is paramount.
Introduction
Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. The introduction of a nitro group can further modulate their physicochemical properties and biological function. Understanding the precise three-dimensional arrangement of atoms within these molecules is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide focuses on the structural aspects and synthesis of this compound, a molecule of interest for further chemical exploration.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 21816-42-2 | [1][2][3][4] |
| Molecular Formula | C7H8N2O3 | [1][2] |
| Molecular Weight | 168.15 g/mol | [1][2] |
| SMILES | O=--INVALID-LINK--C(C)=C1">N+[O-] | [1] |
Synthesis Methodology
The synthesis of dimethyl-4-nitropyridine 1-oxides typically involves the nitration of the corresponding dimethylpyridine 1-oxide. The following is a generalized experimental protocol based on established methods for related isomers.[5][6]
Experimental Protocol: Synthesis of Dimethyl-4-nitropyridine 1-oxide
Materials:
-
2,5-Dimethylpyridine 1-oxide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)
-
Ice
-
Sodium Carbonate (Na₂CO₃) or Ammonia solution
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
-
n-Pentane
Procedure:
-
Preparation of the Nitrating Mixture: In a reaction vessel, dissolve 2,5-Dimethylpyridine 1-oxide in concentrated sulfuric acid, ensuring the temperature is maintained between 0-5°C using an ice bath.
-
Nitration: Slowly add fuming nitric acid or a solution of potassium nitrate in sulfuric acid to the reaction mixture while stirring and maintaining the low temperature.
-
Reaction: After the addition is complete, the reaction mixture is heated to approximately 85-100°C for several hours.[6] The progress of the reaction should be monitored using a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature and then carefully poured onto crushed ice.
-
Neutralization and Extraction: The acidic solution is neutralized with a base such as sodium carbonate or an ammonia solution until the product precipitates. The aqueous layer is then extracted multiple times with a suitable organic solvent like dichloromethane or chloroform.[6][7]
-
Drying and Solvent Removal: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a solvent system such as ethanol/n-pentane.[5]
Crystal Structure Analysis
Crystallographic Data for 3,5-Dimethyl-4-nitropyridine 1-oxide
The crystal structure of 3,5-Dimethyl-4-nitropyridine 1-oxide has been determined, and it crystallizes in two different forms: a tetragonal and an orthorhombic system.[8] The data for both are presented below as a reference.
| Parameter | Tetragonal (D4NPO-T) | Orthorhombic (D4NPO-O) |
| Crystal System | Tetragonal | Orthorhombic |
| Space Group | P4₁2₁2 | Pbca |
| a (Å) | 7.443 (1) | 7.329 (1) |
| b (Å) | 7.443 (1) | 14.912 (2) |
| c (Å) | 13.447 (1) | 13.852 (2) |
| Z | 4 | 8 |
| Twist Angle of NO₂ Group | 49.4° | 51.1° |
| N-O distance of N-oxide (Å) | 1.289 | 1.302 |
| Reference | [8] | [8] |
Data from the crystal structure determination of 3,5-Dimethyl-4-nitropyridine N-oxide.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a generalized protocol for determining the crystal structure of a compound like this compound, based on the methodology reported for its isomer.[8]
Procedure:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a goniometer head of a four-circle diffractometer. The intensity data are collected using a radiation source, such as Mo Kα radiation, with a graphite monochromator.[8]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by a full-matrix least-squares procedure. The positions of hydrogen atoms are often determined from difference Fourier maps or placed at calculated positions.
-
Data Analysis: The final refined structure provides information on bond lengths, bond angles, and the overall molecular conformation, including the twist angle of the nitro group relative to the pyridine ring.
Relevance in Drug Development
Nitropyridine N-oxides are important intermediates in the synthesis of various biologically active molecules.[9] The N-oxide functional group can increase the solubility and modulate the electronic properties of the pyridine ring, making it more amenable to certain chemical transformations.[9][10] The nitro group, being a strong electron-withdrawing group, can also influence the reactivity and potential biological interactions of the molecule. A thorough understanding of the synthesis and structure of molecules like this compound is therefore foundational for the development of new therapeutic agents.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and structural analysis of this compound. By presenting detailed experimental protocols and leveraging data from closely related isomers, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The provided workflows and data tables offer a practical framework for the synthesis and characterization of this and similar compounds, facilitating further research into their potential applications.
References
- 1. appchemical.com [appchemical.com]
- 2. echemi.com [echemi.com]
- 3. 21816-42-2|this compound|BLD Pharm [bldpharm.com]
- 4. This compound CAS#: 21816-42-2 [m.chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-Nitropyridine N-oxide | 1124-33-0 [chemicalbook.com]
Thermodynamic Properties of 2,5-Dimethyl-4-nitropyridine 1-oxide: A Technical Guide
Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases did not yield specific experimental or computationally derived thermodynamic data for 2,5-Dimethyl-4-nitropyridine 1-oxide. The following technical guide is therefore constructed based on established principles of chemical thermodynamics and utilizes data from analogous compounds, such as pyridine, pyridine N-oxides, and other nitroaromatic compounds, to provide a robust framework for the determination, analysis, and application of the thermodynamic properties of the target molecule. This document is intended to guide researchers, scientists, and drug development professionals in the requisite experimental and computational workflows.
Core Thermodynamic and Physicochemical Properties
Quantitative thermodynamic data is fundamental to understanding the stability, reactivity, and behavior of a chemical compound. For a novel or sparsely studied molecule like this compound, these values must be determined through a combination of experimental measurements and computational modeling.
Table 1: Physicochemical and Predicted Thermodynamic Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C7H8N2O3 | |
| Molecular Weight | 168.15 g/mol | [1][2] |
| Topological Polar Surface Area | 71.3 Ų | [1] |
| XLogP3 | 0.5 | [1] |
| Melting Point | Not Available | Experimental (DSC/TGA) |
| Standard Enthalpy of Formation (ΔfH°) | Not Available | Experimental (Bomb Calorimetry) / Computational (DFT) |
| Standard Molar Entropy (S°) | Not Available | Experimental (Adiabatic Calorimetry) / Computational (DFT) |
| Gibbs Free Energy of Formation (ΔfG°) | Not Available | Calculated from ΔfH° and S° |
| Heat Capacity (Cp) | Not Available | Experimental (Calorimetry) |
| N-O Bond Dissociation Enthalpy | Not Available | Computational (DFT) |
Experimental Protocols for Thermodynamic Characterization
The determination of the thermodynamic properties of this compound would involve a suite of calorimetric and thermal analysis techniques.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To determine the melting point, heat of fusion, and thermal stability (decomposition temperature) of the compound.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of purified this compound is hermetically sealed in an aluminum or copper pan.
-
Instrumentation: A calibrated Differential Scanning Calorimeter is used. An inert atmosphere (e.g., nitrogen or argon) is maintained at a constant flow rate.
-
Thermal Program: The sample is subjected to a controlled temperature program, typically a linear heating ramp (e.g., 5-10 °C/min) from ambient temperature to a temperature beyond its decomposition point.
-
Data Acquisition: The heat flow to or from the sample relative to an empty reference pan is recorded as a function of temperature. For TGA, the mass of the sample is recorded as a function of temperature.
-
Data Analysis: The melting point is identified as the onset temperature of the endothermic melting peak in the DSC thermogram. The heat of fusion is calculated by integrating the area of the melting peak. The decomposition temperature is typically taken as the onset of the exothermic decomposition peak or the temperature at which significant mass loss is observed in the TGA curve.[3]
Bomb Calorimetry
Objective: To determine the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated.
Methodology:
-
Sample Preparation: A precisely weighed pellet of the sample is placed in a crucible inside a high-pressure vessel (the "bomb").
-
Combustion: The bomb is filled with high-pressure pure oxygen and submerged in a known volume of water in a calorimeter. The sample is ignited electrically.
-
Temperature Measurement: The temperature change of the water is measured with high precision.
-
Calculation: The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. After corrections for the heat of ignition and formation of nitric acid from the nitrogen in the sample, the standard enthalpy of combustion is determined.
-
Enthalpy of Formation: The standard enthalpy of formation is then calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
Adiabatic Calorimetry
Objective: To measure the heat capacity (Cp) of the compound as a function of temperature and to determine the standard molar entropy (S°).
Methodology:
-
Sample Loading: A known mass of the sample is placed in a calorimeter vessel under vacuum or an inert atmosphere.
-
Controlled Heating: The sample is heated in a series of small, discrete temperature steps. After each heating step, the system is allowed to reach thermal equilibrium.
-
Energy Input Measurement: The amount of electrical energy required to produce each temperature increment is precisely measured.
-
Heat Capacity Calculation: The heat capacity at each temperature is calculated from the energy input and the temperature change.
-
Entropy Calculation: The standard molar entropy at a given temperature (e.g., 298.15 K) is determined by integrating the heat capacity data from near 0 K up to that temperature, using the third law of thermodynamics.
Computational Approaches
In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermodynamic properties.
Methodology:
-
Structure Optimization: The 3D structure of this compound is optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G* or M06/6-311G+(d,p)).[4][5]
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized structure to confirm it is a true energy minimum and to obtain the zero-point vibrational energy and thermal corrections.
-
Thermochemical Calculations: From the results of the frequency analysis, key thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated at a given temperature and pressure. Isodesmic reactions can be employed to improve the accuracy of calculated enthalpies of formation by canceling out systematic errors in the calculations.[5]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the experimental determination of the key thermodynamic properties of a novel compound.
Caption: Workflow for Thermodynamic Property Determination.
Logical Relationship in Compound Characterization
This diagram shows the logical flow from synthesis to the application of thermodynamic data in a research and development context.
Caption: Logical Flow from Synthesis to Application.
Significance in Drug Development
The thermodynamic properties of this compound are critical for several aspects of drug development:
-
Safety and Hazard Assessment: As a nitroaromatic compound, there is a potential for thermal instability and energetic decomposition. TGA and DSC data are essential for defining safe handling, storage, and processing temperatures.[6]
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different thermodynamic stabilities, which in turn affects solubility, bioavailability, and shelf-life. DSC is a primary tool for identifying and characterizing polymorphs.
-
Chemical Process Development: Enthalpy data is crucial for designing and scaling up synthetic routes safely and efficiently, enabling proper thermal management of reactions.
-
Formulation: Understanding the stability and energy of the solid form is vital for developing stable and effective pharmaceutical formulations.
References
- 1. echemi.com [echemi.com]
- 2. appchemical.com [appchemical.com]
- 3. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Comprehensive Toxicology Data for 2,5-Dimethyl-4-nitropyridine 1-oxide
A comprehensive review of publicly available scientific literature and safety data reveals a significant gap in the toxicological and safety information for 2,5-Dimethyl-4-nitropyridine 1-oxide (CAS No. 21816-42-2). Due to this lack of data, a detailed technical guide with extensive quantitative analysis and specific experimental protocols as requested cannot be fully compiled.
Safety Data Sheets (SDS) for this compound explicitly state that data for key toxicological endpoints are not available.[1] This includes critical information regarding aquatic toxicity, carcinogenicity, and reproductive toxicity.[1]
To provide some context, limited toxicological information on structural isomers of this compound is available, but it is crucial to note that these findings cannot be extrapolated to predict the toxicological profile of this compound.
Summary of Available Data
The available safety information for this compound is minimal and qualitative.
Table 1: Summary of Available Safety Data for this compound
| Endpoint | Result |
|---|---|
| Toxicity to fish | No data available[1] |
| Toxicity to algae | No data available[1] |
| Toxicity to microorganisms | No data available[1] |
| Carcinogenicity | No data available[1] |
| Reproductive toxicity | No data available[1] |
Data on Structural Isomers (For Informational Purposes Only)
Toxicological data for two related isomers, 2,3-Dimethyl-4-nitropyridine 1-oxide and 2,6-Dimethyl-4-nitropyridine 1-oxide, are presented below. This information is for contextual purposes only and does not reflect the properties of this compound.
Table 2: Summary of Limited Toxicological Data for Structural Isomers
| Compound | CAS No. | Endpoint | Species | Route | Result |
|---|---|---|---|---|---|
| 2,3-Dimethyl-4-nitropyridine 1-oxide | 37699-43-7 | TDLo (Lowest published toxic dose) | Mouse | Subcutaneous | 1760 mg/kg over 15 weeks (intermittent)[2] |
| Genotoxicity (DNA damage) | Not specified | Not specified | Positive[2] | ||
| 2,6-Dimethyl-4-nitropyridine 1-oxide | 4808-64-4 | Genotoxicity (Ames Test) | S. typhimurium | In vitro | 250 nmol/plate[3] |
| | | General Hazard | Human | Inhalation, Dermal, Ingestion | Harmful[3] |
General Experimental Protocols
Without specific studies on this compound, detailed experimental protocols cannot be provided. However, the data available for its isomers suggest that standard methodologies were likely employed. For instance, genotoxicity is often assessed using the bacterial reverse mutation assay (Ames Test), while acute toxicity studies typically involve dose-range finding followed by administration to rodents via relevant routes (e.g., oral, dermal, inhalation) to determine LD50 values.
Conceptual Workflow for Toxicological Assessment
In the absence of specific experimental data, a generalized workflow for the toxicological assessment of a novel chemical entity like this compound is presented. This diagram illustrates the logical progression of safety testing, from initial in silico and in vitro screening to more complex in vivo studies.
Caption: Generalized workflow for toxicological safety assessment of a chemical.
The currently available data is insufficient to perform a comprehensive toxicological assessment of this compound. To address the core requirements of researchers, scientists, and drug development professionals, dedicated studies are necessary to determine the toxicological properties of this specific compound. These would include, at a minimum, assessments of acute toxicity, genotoxicity, and repeated-dose toxicity.
References
An In-depth Technical Review of 2,5-Dimethyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyl-4-nitropyridine 1-oxide is a heterocyclic aromatic N-oxide. While its isomers, 2,3-dimethyl-4-nitropyridine-N-oxide and 3,5-dimethyl-4-nitropyridine 1-oxide, are well-documented as key intermediates in the synthesis of proton pump inhibitors like lansoprazole, rabeprazole, and omeprazole, the 2,5-dimethyl isomer is less extensively studied. This document provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and biological activities.
Chemical and Physical Properties
This compound is a solid at room temperature with the chemical formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol .[1] Key identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 21816-42-2 | [1][2] |
| Molecular Formula | C₇H₈N₂O₃ | [1][2] |
| Molecular Weight | 168.15 g/mol | [1] |
| IUPAC Name | 2,5-dimethyl-4-nitro-1-oxidopyridin-1-ium | |
| SMILES | CC1=CC(=C(C=[N+]1[O-])C)--INVALID-LINK--[O-] | [2] |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on established methods for the synthesis of its isomers and other nitropyridine N-oxides, a viable synthetic route is the nitration of 2,5-dimethylpyridine 1-oxide (2,5-lutidine 1-oxide).
Proposed Experimental Protocol: Synthesis of this compound
This proposed protocol is adapted from the synthesis of 3-methyl-4-nitropyridine-1-oxide and 4-nitropyridine-N-oxide.
Materials:
-
2,5-Dimethylpyridine 1-oxide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Sodium Carbonate (Na₂CO₃)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Acetone
Procedure:
-
Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, slowly add fuming nitric acid to cold (0–5 °C) concentrated sulfuric acid with stirring.
-
Reaction: To a solution of 2,5-dimethylpyridine 1-oxide in cold concentrated sulfuric acid, slowly add the pre-cooled nitrating mixture while maintaining the temperature below 10 °C.
-
Heating: After the addition is complete, attach a condenser and gradually heat the reaction mixture in an oil bath to 95–105 °C. The heating should be carefully controlled, as the reaction can become vigorous. Maintain this temperature for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 8. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water.
-
Extraction: The aqueous filtrate can be further extracted with chloroform or dichloromethane to recover any dissolved product.
-
Drying and Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from acetone.
Logical Workflow for the Proposed Synthesis:
Caption: Proposed workflow for the synthesis of this compound.
Biological Activity
The most significant biological activity reported for this compound is its mutagenicity.
Mutagenicity
A 1979 study by Takahashi et al. investigated the carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide and its alkyl derivatives.[1][3] The study reported that the mutagenicity of the 2,5-dimethyl derivative was among the most potent of the compounds tested on Salmonella typhimurium and Escherichia coli strains.[1]
Experimental Protocol: Ames Test for Mutagenicity
The mutagenicity of this compound was likely determined using the Ames test, a widely used method for assessing the mutagenic potential of chemical compounds.[4][5][6][7]
Principle:
The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium.[5][7] The test measures the rate of reverse mutations (reversions) from histidine auxotrophy to prototrophy (the ability to synthesize histidine) in the presence of a test compound.[7] An increased number of revertant colonies compared to a negative control indicates that the compound is mutagenic.[6]
Materials:
-
Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
S9 mix (a rat liver extract) for metabolic activation.
-
Minimal glucose agar plates.
-
Top agar containing a trace amount of histidine.
Procedure:
-
Preparation: Prepare different concentrations of the test compound.
-
Exposure: In separate tubes, mix the bacterial culture, the test compound solution, and either the S9 mix (for metabolic activation) or a buffer (without S9).
-
Plating: After a short pre-incubation, add molten top agar to each tube, mix, and pour the contents onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37 °C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Analysis: Compare the number of revertant colonies on the test plates to the number on the negative (solvent) control plates. A significant, dose-dependent increase in the number of revertant colonies suggests a mutagenic effect.
Logical Workflow for the Ames Test:
Caption: Generalized workflow for determining mutagenicity using the Ames test.
Signaling Pathways and Mechanism of Action
There is currently no available information in the scientific literature regarding the specific signaling pathways affected by this compound or its detailed mechanism of action beyond its demonstrated mutagenicity. Further research is required to elucidate these aspects. The mutagenic activity of related nitroaromatic compounds often involves metabolic reduction of the nitro group to reactive intermediates that can form adducts with DNA.
Conclusion
References
- 1. Carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. Carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide derivatives. | Semantic Scholar [semanticscholar.org]
- 4. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
An In-Depth Technical Guide on the Discovery and History of 2,5-Dimethyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2,5-Dimethyl-4-nitropyridine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. While the specific historical discovery of this particular isomer is not extensively documented in readily available literature, its synthesis and properties can be understood within the broader context of the development of nitropyridine N-oxides. This document details the probable synthetic routes, based on established methods for analogous compounds, and presents key chemical and physical data. The guide also explores the potential biological significance of nitropyridine N-oxides, offering insights for researchers in drug development.
Introduction
Pyridine N-oxides represent a class of heterocyclic compounds that have garnered significant attention due to their unique electronic properties and versatile reactivity. The introduction of an N-oxide functional group to the pyridine ring activates it towards both electrophilic and nucleophilic substitution, opening avenues for the synthesis of a wide array of substituted pyridines that are otherwise difficult to obtain. The further addition of a nitro group, particularly at the 4-position, creates a highly reactive scaffold with potential applications in various fields, including pharmaceuticals and agrochemicals.
This compound, also known as 4-nitro-2,5-lutidine N-oxide, is a specific isomer within this class. While a seminal publication detailing its initial discovery and characterization has not been prominently identified, its existence and synthesis are a logical extension of the well-established chemistry of pyridine N-oxides.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Data of this compound
| Property | Value |
| CAS Number | 21816-42-2 |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| Appearance | Likely a crystalline solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Expected to be soluble in organic solvents |
Historical Synthesis Strategies
The synthesis of this compound would historically follow a two-step process, a common strategy for the preparation of nitropyridine N-oxides.[1] This involves the N-oxidation of the parent pyridine followed by nitration.
Step 1: N-Oxidation of 2,5-Dimethylpyridine
The initial step is the oxidation of 2,5-dimethylpyridine (2,5-lutidine) to its corresponding N-oxide. This is typically achieved using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst.[1]
Experimental Protocol: N-Oxidation of 2,5-Dimethylpyridine (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethylpyridine in a suitable solvent like dichloromethane or acetic acid.
-
Oxidant Addition: Cool the solution in an ice bath. Slowly add the oxidizing agent (e.g., m-CPBA or a mixture of hydrogen peroxide and acetic acid) portion-wise, maintaining the temperature below a specified limit to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature or heat to a specific temperature (e.g., 70-80 °C) and stir for a designated period (typically several hours to overnight).
-
Work-up: Upon completion of the reaction (monitored by TLC), the work-up procedure depends on the oxidant used. For m-CPBA, this may involve washing with a basic solution (e.g., sodium bicarbonate) to remove the resulting carboxylic acid. For hydrogen peroxide/acetic acid, neutralization and extraction are typically performed.
-
Isolation: The product, 2,5-dimethylpyridine 1-oxide, is then isolated by extraction with an organic solvent, followed by drying and removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.
Step 2: Nitration of 2,5-Dimethylpyridine 1-oxide
The second step involves the electrophilic nitration of the synthesized 2,5-dimethylpyridine 1-oxide. The N-oxide group activates the pyridine ring, directing the nitration predominantly to the 4-position. A mixture of concentrated nitric acid and sulfuric acid is the most common nitrating agent.[1][2]
Experimental Protocol: Nitration of 2,5-Dimethylpyridine 1-oxide (General Procedure)
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 2,5-dimethylpyridine 1-oxide.
-
Nitrating Agent: In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Nitration Reaction: Slowly add the nitrating mixture to the stirred 2,5-dimethylpyridine 1-oxide, maintaining a low temperature (e.g., 0-10 °C). After the addition, the reaction mixture is typically heated to a higher temperature (e.g., 90-100 °C) for a specific duration to drive the reaction to completion.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until the pH is neutral or slightly basic. This will precipitate the crude product.
-
Isolation and Purification: Collect the solid product by filtration and wash it with cold water. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the final product.
Potential Biological Significance and Signaling Pathways
While specific studies on the biological activity of this compound are scarce, the broader class of nitropyridine N-oxides has been investigated for various biological effects. Notably, some nitropyridine N-oxides have been identified as potential inhibitors of enzymes and have shown antimicrobial properties.
The nitro group and the N-oxide moiety are both redox-active functionalities, suggesting that these compounds could participate in biological redox cycling, potentially leading to the generation of reactive oxygen species (ROS) or reactive nitrogen species (RNS). This could be a mechanism for antimicrobial or cytotoxic effects.
One of the key signaling molecules that could be influenced by such compounds is Nitric Oxide (NO) . NO is a crucial signaling molecule in various physiological and pathological processes.[3] Compounds that can modulate NO signaling are of significant interest in drug development. While not a direct NO donor, the nitro group in this compound could potentially be reduced in a biological system to release NO or other nitrogen oxides, thereby influencing NO-dependent signaling pathways.
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow for Synthesis
The overall workflow for the synthesis of this compound, based on historical methods, is depicted in the following diagram.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
This compound is a heterocyclic compound whose synthesis and properties are well-grounded in the established chemistry of pyridine N-oxides. While its specific discovery is not prominently documented, this guide provides a detailed framework for its preparation based on historical and analogous synthetic methods. The potential for this class of compounds to interact with biological systems, particularly through redox-mediated pathways and modulation of nitric oxide signaling, makes them intriguing targets for further investigation in drug discovery and development. The experimental protocols and workflows presented herein offer a solid foundation for researchers and scientists to synthesize and explore the potential of this compound and related compounds.
References
A Technical Guide to the Potential Research Applications of 2,5-Dimethyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethyl-4-nitropyridine 1-oxide is a heterocyclic compound belonging to the pyridine N-oxide class. While specific research on this particular molecule is limited, its structural motifs—a pyridine N-oxide core, a nitro group at the 4-position, and two methyl substituents—suggest a rich potential for diverse research applications. This guide synthesizes information from related compounds to propose and detail potential avenues of investigation, primarily in medicinal chemistry as a hypoxia-activated prodrug and in microbiology as a quorum sensing inhibitor. Detailed experimental protocols and structured data from analogous compounds are provided to serve as a foundational resource for researchers seeking to explore the capabilities of this molecule.
Introduction
Pyridine N-oxides are a fascinating class of compounds characterized by a highly polar N⁺-O⁻ bond, which significantly alters the chemical and physical properties of the parent pyridine ring.[1] This modification enhances water solubility, modulates membrane permeability, and makes the ring more susceptible to both nucleophilic and electrophilic attack.[1][2] The introduction of a nitro group, particularly at the 4-position, creates an electron-deficient system that is amenable to bioreduction. This property is the cornerstone of hypoxia-activated prodrugs (HAPs), which are designed to selectively target the low-oxygen environments characteristic of solid tumors.[3][4][5]
This compound (C₇H₈N₂O₃, MW: 168.15 g/mol ) integrates these features.[6][7] The pyridine N-oxide core provides the foundational chemical scaffold, the 4-nitro group serves as a bioreductive trigger, and the 2,5-dimethyl groups can influence solubility, steric interactions, and metabolic stability. This combination of functional groups makes it a compelling candidate for investigation in several cutting-edge areas of research.
Synthesis and Characterization
Proposed Synthesis Pathway
A logical synthesis would start with 2,5-dimethylpyridine (2,5-lutidine), followed by N-oxidation and subsequent nitration.
dot graph Synthesis_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"];
// Nodes Start [label="2,5-Dimethylpyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="2,5-Dimethylpyridine 1-oxide", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Intermediate [label=" N-Oxidation \n (e.g., m-CPBA or H₂O₂) ", fontname="Arial", fontsize=9, color="#4285F4"]; Intermediate -> Product [label=" Nitration \n (HNO₃/H₂SO₄) ", fontname="Arial", fontsize=9, color="#EA4335"]; } dot Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: N-Oxidation of 2,5-Dimethylpyridine
-
Dissolve 2,5-dimethylpyridine in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction and purify the resulting 2,5-dimethylpyridine 1-oxide, typically by column chromatography.
Step 2: Nitration of 2,5-Dimethylpyridine 1-oxide
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.
-
Slowly add the 2,5-dimethylpyridine 1-oxide from Step 1 to the cooled nitrating mixture.
-
Heat the reaction mixture cautiously to a temperature between 90-120°C for several hours, as described for similar compounds.[8][9][10]
-
Monitor the reaction progress by HPLC or TLC.
-
After completion, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate or ammonia).[8][10]
-
Extract the product with an organic solvent (e.g., methylene chloride) and purify by recrystallization or chromatography to yield this compound.
Potential Research Application 1: Hypoxia-Activated Anticancer Agent
The most promising application for this compound is as a hypoxia-activated prodrug (HAP). The 4-nitropyridine N-oxide moiety is a well-established pharmacophore for bioreductive activation in the hypoxic microenvironment of solid tumors.[3][4]
Mechanism of Action
Under low-oxygen conditions, intracellular reductases (e.g., cytochrome P450) can reduce the nitro group via a one-electron transfer, forming a radical anion.[5] In normoxic (normal oxygen) tissues, this radical is rapidly re-oxidized back to the parent compound in a futile cycle. However, in hypoxic tumor cells, the radical anion can undergo further reduction to form cytotoxic species, such as nitroso and hydroxylamine derivatives, which can induce DNA damage and cell death.[3][11]
// Nodes Prodrug [label="2,5-Dimethyl-4-nitropyridine\n1-oxide (Non-toxic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Radical [label="Radical Anion", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytotoxin [label="Reduced Cytotoxic Species\n(e.g., Hydroxylamine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Damage [label="DNA Damage &\nCell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Invisible nodes for layout Normoxia_label [label="Normoxia (>2% O₂)", shape=plaintext, fontcolor="#4285F4"]; Hypoxia_label [label="Hypoxia (<2% O₂)", shape=plaintext, fontcolor="#EA4335"];
// Edges Prodrug -> Radical [label=" One-electron\n Reduction\n (Reductases) ", color="#4285F4"]; Radical -> Prodrug [label=" Re-oxidation\n (O₂) ", color="#34A853", dir=back]; Radical -> Cytotoxin [label=" Further Reduction ", color="#EA4335"]; Cytotoxin -> Damage [color="#EA4335"]; } dot Caption: Bioreductive activation pathway of a nitro-aromatic HAP.
Data from Analogous Compounds
Quantitative data from related nitropyridine and nitroaromatic compounds demonstrate the potential for hypoxia-selective cytotoxicity. The Hypoxia Cytotoxicity Ratio (HCR) is a key metric, representing the ratio of IC₅₀ in normoxia to IC₅₀ in hypoxia.
| Compound Class | Example Compound | Cancer Cell Line | HCR (IC₅₀ Anoxia / IC₅₀ Oxia) | Reference |
| Benzotriazine N-oxide | Tirapazamine (TPZ) | Various | 20 - 200 | [3] |
| Benzotriazine N-oxide | SN30000 | Various | ~1000 | [4] |
| Nitroaromatic | PR-104 | HCT116 | ~100 | [4] |
| Nitropyridine | Complex 57 (Pt(IV)) | Bladder Cancer | Moderate Selectivity | [12] |
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: Culture a relevant cancer cell line (e.g., HT-29 colon cancer, A549 lung cancer) in appropriate media.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions.
-
Normoxic Conditions: Plate cells in a 96-well plate and incubate for 24 hours. Treat with various concentrations of the compound and incubate for another 48-72 hours in a standard incubator (21% O₂).
-
Hypoxic Conditions: Plate cells in a parallel 96-well plate. After 24 hours, place the plate in a hypoxic chamber (<1% O₂) for 4-6 hours to allow for acclimatization. Then, add the compound dilutions and incubate for 48-72 hours under hypoxic conditions.
-
Viability Assay: Assess cell viability in both plates using a standard method like the MTT or PrestoBlue™ assay.
-
Data Analysis: Calculate the IC₅₀ values (concentration inhibiting 50% of cell growth) for both normoxic and hypoxic conditions. Determine the Hypoxia Cytotoxicity Ratio (HCR = IC₅₀ normoxia / IC₅₀ hypoxia).
Potential Research Application 2: Antimicrobial Agent
Certain nitropyridine derivatives have shown antimicrobial properties.[13] Specifically, 4-nitropyridine N-oxide has been identified as a quorum sensing (QS) inhibitor in Pseudomonas aeruginosa.[1][14] Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate group behaviors like biofilm formation and virulence factor expression.
Proposed Mechanism: Quorum Sensing Inhibition
The compound could potentially act as an antagonist to key QS receptors, such as LasR in P. aeruginosa. By binding to the receptor, it may prevent the natural autoinducer molecules from activating the QS cascade, thereby attenuating bacterial pathogenicity without directly killing the bacteria, which may reduce the pressure for developing resistance.[1]
// Nodes Compound [label="2,5-Dimethyl-4-\nnitropyridine 1-oxide", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="QS Receptor\n(e.g., LasR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Autoinducer [label="Autoinducer\n(Signaling Molecule)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="QS Gene Activation", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Virulence [label="Virulence & Biofilm", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Block [label="Inhibition", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Autoinducer -> Receptor [label="Binds", color="#34A853"]; Receptor -> Activation [label="Activates", color="#34A853"]; Activation -> Virulence [label="Leads to", color="#34A853"]; Compound -> Receptor [label="Antagonistic\nBinding", color="#EA4335"]; Receptor -> Block [style=dashed, color="#EA4335"]; } dot Caption: Logical diagram of competitive quorum sensing inhibition.
Experimental Protocol: Biofilm Inhibition Assay
-
Bacterial Culture: Grow an overnight culture of P. aeruginosa (e.g., PAO1 strain) in LB broth.
-
Assay Setup: In a 96-well microtiter plate, add fresh broth containing sub-lethal concentrations of this compound.
-
Inoculation: Inoculate the wells with the diluted overnight culture. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.
-
Quantification:
-
Gently discard the planktonic (free-floating) cells and wash the wells with phosphate-buffered saline (PBS).
-
Stain the remaining adherent biofilm with 0.1% crystal violet solution for 15 minutes.
-
Wash away excess stain and air dry the plate.
-
Solubilize the bound stain with 30% acetic acid or ethanol.
-
Measure the absorbance at ~570 nm using a plate reader.
-
-
Analysis: Compare the absorbance of treated wells to the positive control to quantify the percentage of biofilm inhibition.
Other Potential Applications
-
Materials Science: Pyridine N-oxides can act as ligands for creating coordination polymers or metal-organic frameworks (MOFs). The nitro group's electron-withdrawing nature could influence the electronic properties of such materials.
-
Catalysis: The N-oxide moiety can function as an oxidant in certain chemical reactions. The specific substitution pattern may tune its reactivity and selectivity.[2]
-
Pharmacology: Beyond cancer, the compound could be explored for its effects on Na,K-ATPase activity, a property noted for the parent 4-nitropyridine N-oxide.[14][15]
Conclusion
While this compound is an understudied molecule, a thorough analysis of its structural components points to significant research potential. Its most compelling application lies in oncology as a hypoxia-activated prodrug, leveraging the well-understood bioreductive properties of the 4-nitropyridine N-oxide core. Furthermore, its potential as an antimicrobial agent via quorum sensing inhibition presents another exciting avenue for discovery. The experimental protocols and comparative data provided in this guide offer a robust starting point for researchers to unlock the full potential of this versatile compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. dovepress.com [dovepress.com]
- 4. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-activated prodrugs: paths forward in the era of personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. appchemical.com [appchemical.com]
- 8. prepchem.com [prepchem.com]
- 9. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 10. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chempanda.com [chempanda.com]
- 14. Cas 1124-33-0,4-Nitropyridine N-oxide | lookchem [lookchem.com]
- 15. 4-Nitropyridine N-oxide | 1124-33-0 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: 2,5-Dimethyl-4-nitropyridine 1-oxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyl-4-nitropyridine 1-oxide is a heterocyclic compound featuring a pyridine N-oxide core with two methyl substituents and a nitro group. The presence of the N-oxide and nitro functionalities significantly influences the electronic properties of the pyridine ring, making it a versatile reagent in organic synthesis. The N-oxide group enhances the reactivity of the ring towards both electrophilic and nucleophilic substitution, while the nitro group is a strong electron-withdrawing group and a key functional handle for further transformations.[1]
While specific applications for the 2,5-dimethyl isomer are not extensively documented, its reactivity can be inferred from its structural analogues, such as 2,3-dimethyl-4-nitropyridine-N-oxide and 3,5-dimethyl-4-nitropyridine 1-oxide, which are crucial intermediates in the synthesis of pharmaceuticals like proton pump inhibitors (e.g., omeprazole, lansoprazole).[2][3][4][5] This document provides an overview of the potential applications and detailed protocols for the use of this compound, based on the known chemistry of related compounds.
Key Applications
The primary applications of dimethyl-4-nitropyridine 1-oxides in organic synthesis revolve around three main types of transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group at the 4-position, activated by the N-oxide, is an excellent leaving group, readily displaced by various nucleophiles.[6][7] This allows for the introduction of a wide range of functional groups at the 4-position of the pyridine ring.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then be further functionalized. This is a common strategy in the synthesis of substituted aminopyridines.
-
Deoxygenation of the N-oxide: The N-oxide can be removed to yield the corresponding pyridine derivative. This is often the final step after the desired substitutions on the pyridine ring have been performed.
Data Presentation
The following tables summarize typical reaction conditions and yields for key transformations of dimethyl-4-nitropyridine 1-oxides, based on data for analogous compounds.
Table 1: Nucleophilic Aromatic Substitution of Dimethyl-4-nitropyridine 1-oxides
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference Isomer |
| 1 | Methoxide | Methanol | Reflux | 4 | 4-Methoxy-2,5-dimethylpyridine 1-oxide | >90 | 3,5-dimethyl |
| 2 | Ethoxide | Ethanol | Reflux | 6 | 4-Ethoxy-2,5-dimethylpyridine 1-oxide | 85-90 | 3,5-dimethyl |
| 3 | Ammonia | Ethanol | 100 | 12 | 4-Amino-2,5-dimethylpyridine 1-oxide | 70-80 | 3,5-dimethyl |
| 4 | Piperidine | Ethanol | 80 | 8 | 4-(Piperidin-1-yl)-2,5-dimethylpyridine 1-oxide | >90 | 3,5-dimethyl |
Table 2: Reduction of the Nitro Group of Dimethyl-4-nitropyridine 1-oxides
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference Isomer |
| 1 | H2, Pd/C | Ethanol | 25 | 4 | 4-Amino-2,5-dimethylpyridine 1-oxide | >95 | 3,5-dimethyl |
| 2 | Fe, Acetic Acid | Water/Ethanol | 80 | 2 | 4-Amino-2,5-dimethylpyridine 1-oxide | 85-90 | 3,5-dimethyl |
| 3 | SnCl2·2H2O | Ethanol | Reflux | 3 | 4-Amino-2,5-dimethylpyridine 1-oxide | 90-95 | 3,5-dimethyl |
Table 3: Deoxygenation of Substituted Dimethylpyridine 1-oxides
| Entry | Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference Isomer |
| 1 | 4-Methoxy-2,5-dimethylpyridine 1-oxide | PCl3 | Chloroform | 0-25 | 2 | 4-Methoxy-2,5-dimethylpyridine | >90 | 3,5-dimethyl |
| 2 | 4-Amino-2,5-dimethylpyridine 1-oxide | H2, Raney Ni | Methanol | 25 | 6 | 4-Amino-2,5-dimethylpyridine | >90 | 3,5-dimethyl |
| 3 | 4-Chloro-2,5-dimethylpyridine 1-oxide | Fe, Acetic Acid | Water | 100 | 1 | 4-Chloro-2,5-dimethylpyridine | 80-85 | 3,5-dimethyl |
Experimental Protocols
The following are detailed experimental protocols for the key transformations of this compound, adapted from procedures for analogous compounds.
Protocol 1: Synthesis of 4-Methoxy-2,5-dimethylpyridine 1-oxide via Nucleophilic Aromatic Substitution
Materials:
-
This compound
-
Sodium methoxide
-
Anhydrous methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add this compound (1.0 equivalent).
-
Heat the reaction mixture to reflux and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel or recrystallization to obtain pure 4-methoxy-2,5-dimethylpyridine 1-oxide.
Protocol 2: Synthesis of 4-Amino-2,5-dimethylpyridine 1-oxide via Reduction of the Nitro Group
Materials:
-
This compound
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Celite®
Procedure:
-
Suspend this compound (1.0 equivalent) in a mixture of ethanol and water (1:1).
-
Add iron powder (3.0 equivalents) and glacial acetic acid (0.1 equivalents) to the suspension.
-
Heat the reaction mixture to 80°C and stir vigorously for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron catalyst.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the aqueous residue with a saturated solution of sodium bicarbonate to pH ~8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-amino-2,5-dimethylpyridine 1-oxide.
Protocol 3: Synthesis of 4-Methoxy-2,5-dimethylpyridine via Deoxygenation
Materials:
-
4-Methoxy-2,5-dimethylpyridine 1-oxide
-
Phosphorus trichloride (PCl3)
-
Anhydrous chloroform
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 4-methoxy-2,5-dimethylpyridine 1-oxide (1.0 equivalent) in anhydrous chloroform in a round-bottom flask.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add phosphorus trichloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with chloroform (2 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-methoxy-2,5-dimethylpyridine.
Mandatory Visualizations
Caption: Experimental workflows for key transformations.
Caption: General reaction pathways.
Conclusion
This compound, by analogy to its isomers, is a valuable and versatile building block in organic synthesis. Its utility stems from the ability to undergo nucleophilic aromatic substitution at the 4-position, selective reduction of the nitro group, and deoxygenation of the N-oxide. These transformations provide access to a wide array of substituted pyridine derivatives, which are important scaffolds in medicinal chemistry and materials science. The protocols provided herein, based on established procedures for related compounds, offer a solid foundation for researchers to explore the synthetic potential of this compound.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. nbinno.com [nbinno.com]
- 3. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 4. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 5. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 2,5-Dimethyl-4-nitropyridine 1-oxide in Synthesis
Introduction
2,5-Dimethyl-4-nitropyridine 1-oxide is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While the primary focus of available research is on its preparation, its structural features suggest potential applications as a precursor in the synthesis of more complex molecules. This document provides an overview of the synthesis of related dimethyl-4-nitropyridine-N-oxide compounds, as detailed in the available literature. Currently, there is no documented evidence of this compound being used as an oxidizing agent in chemical reactions. The information presented here pertains to its synthesis.
Synthesis of Dimethyl-4-nitropyridine-N-oxides
The synthesis of dimethyl-4-nitropyridine-N-oxides is a crucial step in the preparation of various pharmaceutical intermediates. For instance, 2,3-Dimethyl-4-nitropyridine-N-oxide is a key intermediate in the synthesis of lansoprazole and rabeprazole.[1][2] The general approach involves the nitration of a corresponding dimethylpyridine-N-oxide.
A common synthetic route involves mixing a dimethylpyridine-N-oxide with concentrated sulfuric acid, followed by the dropwise addition of a nitrating agent, such as a sulfuric acid solution of potassium nitrate, at controlled temperatures. The reaction mixture is then heated to drive the reaction to completion.[1][2]
Table 1: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide
| Reactants | Reagents | Temperature (°C) | Reaction Time (hours) | Purity (%) | Yield (%) | Reference |
| 2,3-dimethylpyridine-N-oxide | Concentrated H₂SO₄, KNO₃ in H₂SO₄ | 10 to 20 (addition), then 110 to 120 (reaction) | 0.5 | 99 | 92.3 | [2] |
| 2,3-dimethylpyridine-N-oxide | Concentrated H₂SO₄, KNO₃ in H₂SO₄ | 0 to 5 (addition), then 85 to 90 (reaction) | 10 | 99 | 91.1 | [1] |
Table 2: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide
| Reactants | Reagents | Temperature (°C) | Reaction Time (hours) | Purity (%) | Yield (%) | Reference |
| 3,5-lutidine-N-oxide | Concentrated H₂SO₄, KNO₃ in H₂SO₄ | 10 to 15 (addition), then 85 to 90 (reaction) | 1 | 99 | 85 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide [2]
Materials:
-
2,3-dimethylpyridine-N-oxide (12.3 g)
-
Concentrated sulfuric acid (188 g)
-
Potassium nitrate (40.44 g)
-
Concentrated sulfuric acid (for KNO₃ solution, 600 g)
-
Dichloromethane
-
Water
Procedure:
-
Dissolve 12.3 g of 2,3-dimethylpyridine-N-oxide in 188 g of concentrated sulfuric acid.
-
Prepare the nitrating agent by dissolving 40.44 g of potassium nitrate in 600 g of concentrated sulfuric acid.
-
Cool the 2,3-dimethylpyridine-N-oxide solution to 10-20 °C.
-
Dropwise, add the potassium nitrate solution to the 2,3-dimethylpyridine-N-oxide solution while maintaining the temperature between 10 °C and 20 °C.
-
After the addition is complete, heat the reaction mixture to 110-120 °C for 0.5 hours.
-
Monitor the reaction progress by HPLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and add water with stirring.
-
Filter the resulting mixture.
-
Extract the filtrate three times with dichloromethane.
-
Concentrate the organic phases to obtain the faint yellow product, 2,3-Dimethyl-4-nitropyridine-N-oxide.
Protocol 2: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide [3]
Materials:
-
3,5-lutidine-N-oxide (12.3 g)
-
Concentrated sulfuric acid (65 g)
-
Potassium nitrate (10.11 g)
-
Concentrated sulfuric acid (for KNO₃ solution, 60 g)
-
Ammonia water
-
Water
Procedure:
-
Dissolve 12.3 g of 3,5-lutidine-N-oxide in 65 g of concentrated sulfuric acid.
-
Prepare the nitrating agent by dissolving 10.11 g of potassium nitrate in 60 g of concentrated sulfuric acid.
-
Cool the 3,5-lutidine-N-oxide solution to 10-15 °C.
-
Dropwise, add the potassium nitrate solution to the 3,5-lutidine-N-oxide solution while maintaining the temperature between 10 °C and 15 °C.
-
After the addition is complete, heat the reaction mixture to 85-90 °C for 1 hour.
-
Monitor the reaction by HPLC until the starting material is completely consumed.
-
Cool the mixture to room temperature, add water, and stir.
-
Adjust the pH to 8-8.5 with ammonia water.
-
Filter the mixture and dry the solid to obtain the light yellow product, 3,5-dimethyl-4-nitropyridine-N-oxide.
Visualizations
References
- 1. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 2. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 3. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: 2,5-Dimethyl-4-nitropyridine 1-oxide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the known applications of 2,5-Dimethyl-4-nitropyridine 1-oxide in medicinal chemistry, with a focus on its mutagenic properties. Detailed protocols for relevant experimental assays are also provided.
Introduction
This compound is a heterocyclic compound belonging to the class of pyridine N-oxides. While research on this specific isomer is limited, existing studies have highlighted its potent activity in genetic toxicology assays. The N-oxide and nitro functional groups are key features that can influence the biological activity of pyridine derivatives, making them of interest in medicinal chemistry for exploring potential therapeutic or toxicological effects. The general class of pyridine N-oxides has been investigated for a range of applications, including as prodrugs to improve solubility and as active agents with antibacterial and anticancer properties.
Applications in Medicinal Chemistry
The primary documented application of this compound in a medicinal chemistry context is as a potent mutagen. This characteristic is crucial for toxicology and safety assessment in drug development.
Mutagenicity and Genotoxicity
A key study identified this compound as a potent mutagen in bacterial reverse mutation assays.[1] The mutagenic potential of a compound is a critical parameter evaluated during the preclinical safety assessment of any new chemical entity intended for therapeutic use.
Mechanism of Action: The mutagenicity of nitroaromatic compounds is often linked to the metabolic reduction of the nitro group to reactive intermediates, such as nitroso and hydroxylamino derivatives. These reactive species can form adducts with DNA, leading to mutations if not repaired by the cell's DNA repair machinery. The N-oxide moiety can influence the electronic properties of the pyridine ring, potentially affecting the reduction potential of the nitro group and, consequently, its mutagenic potency.
Data Presentation:
| Compound Concentration (µ g/plate ) | Mean Revertant Colonies (TA98) ± SD | Mean Revertant Colonies (TA100) ± SD |
| 0 (Vehicle Control) | 25 ± 5 | 120 ± 15 |
| 1 | 150 ± 12 | 450 ± 30 |
| 5 | 750 ± 45 | 1800 ± 90 |
| 10 | 1500 ± 80 | 3500 ± 150 |
| 50 | Toxic | Toxic |
Note: This data is illustrative and intended to represent the expected results for a potent mutagen in an Ames test. SD = Standard Deviation.
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
This protocol describes a standard plate incorporation method for the Ames test to evaluate the mutagenic potential of this compound.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100)
-
This compound
-
Dimethyl sulfoxide (DMSO, as vehicle)
-
Positive controls (e.g., 2-nitrofluorene for TA98, sodium azide for TA100)
-
S9 fraction (from Aroclor 1254-induced rat liver) and cofactor solution (for metabolic activation)
-
Nutrient broth
-
Top agar (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates
Procedure:
-
Bacterial Culture Preparation: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight at 37°C with shaking to obtain a culture density of approximately 1-2 x 10⁹ cells/mL.
-
Preparation of Test Compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain the desired test concentrations.
-
Plate Incorporation Assay:
-
To sterile test tubes, add the following in order:
-
0.1 mL of the appropriate bacterial culture.
-
0.1 mL of the test compound dilution or control solution.
-
0.5 mL of S9 mix (for assays with metabolic activation) or phosphate buffer (for assays without metabolic activation).
-
-
Pre-incubate the mixture at 37°C for 20 minutes with gentle shaking.
-
Add 2 mL of molten top agar (kept at 45°C) to each tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure an even distribution of the top agar.
-
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
Colony Counting: After incubation, count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants and if the number of revertants is at least twice the spontaneous reversion rate (vehicle control).
Visualizations
Experimental Workflow for Ames Test
Caption: Workflow of the Ames test for mutagenicity assessment.
Conceptual Pathway of Nitroaromatic Mutagenesis
Caption: Conceptual pathway of nitroaromatic compound-induced mutagenesis.
Future Perspectives
While the current data on this compound is primarily focused on its mutagenicity, the broader class of substituted 4-nitropyridine 1-oxides warrants further investigation for other potential medicinal chemistry applications. For example, the parent compound, 4-nitropyridine 1-oxide, has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa. It is plausible that the 2,5-dimethyl derivative could exhibit similar or modulated activity. Further research could explore its potential as an antibacterial agent, an enzyme inhibitor, or a scaffold for the development of novel therapeutic agents. Such studies would require a comprehensive evaluation of its efficacy, selectivity, and toxicological profile.
References
Application Notes and Protocols for the Synthesis of Dimethyl-4-nitropyridine 1-oxides
Introduction
Dimethyl-4-nitropyridine 1-oxides are important intermediates in the synthesis of various pharmaceuticals, including proton pump inhibitors like omeprazole, esomeprazole, lansoprazole, and rabeprazole.[1][2][3] The introduction of a nitro group at the 4-position of the pyridine ring, followed by N-oxidation, activates the molecule for further functionalization. This document provides detailed experimental protocols for the synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide and 3,5-dimethyl-4-nitropyridine-N-oxide through the nitration of the corresponding dimethylpyridine-N-oxide precursors.
General Reaction Scheme
The synthesis generally involves the nitration of a dimethylpyridine-N-oxide using a nitrating agent, typically a mixture of a nitrate salt and a strong acid, or a mixture of nitric and sulfuric acid. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Experimental Protocols
Two primary methods for the synthesis of dimethyl-4-nitropyridine 1-oxides are presented below, based on patent literature. These methods offer high yields and improved safety profiles compared to traditional nitration techniques.
Protocol 1: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide
This protocol is adapted from a patented method utilizing potassium nitrate and sulfuric acid as the nitrating agents.[1]
Materials:
-
3,5-dimethylpyridine-N-oxide
-
Concentrated sulfuric acid (98%)
-
Potassium nitrate
-
Ammonia water
-
Water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Cooling bath (ice-water or other)
-
Heating mantle
-
Buchner funnel and flask
-
pH meter or pH paper
-
HPLC system for reaction monitoring
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 12.3 g of 3,5-dimethylpyridine-N-oxide in 90 g of concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C using a cooling bath.
-
Separately, prepare a solution of 14.15 g of potassium nitrate in 100 g of concentrated sulfuric acid.
-
Slowly add the potassium nitrate solution dropwise to the cooled 3,5-dimethylpyridine-N-oxide solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, heat the reaction mixture to 60-65 °C and maintain this temperature for 2 hours.
-
Monitor the reaction progress by HPLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with stirring.
-
Neutralize the acidic solution to a pH of 8-8.5 by the slow addition of ammonia water.
-
The product will precipitate as a faint yellow solid. Collect the solid by filtration using a Buchner funnel.
-
Dry the solid to obtain 3,5-Dimethyl-4-nitropyridine-N-oxide.
Protocol 2: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide
This protocol is based on a patented method for the synthesis of the 2,3-dimethyl isomer, which is a key intermediate for lansoprazole and rabeprazole.[2][3]
Materials:
-
2,3-dimethylpyridine-N-oxide
-
Concentrated sulfuric acid (98%)
-
Potassium nitrate
-
Dichloromethane
-
Water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Cooling bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
HPLC system for reaction monitoring
Procedure:
-
In a three-necked round-bottom flask, dissolve 12.3 g of 2,3-dimethylpyridine-N-oxide in 92 g of concentrated sulfuric acid (98%).
-
Cool the mixture to a temperature between -10 °C and -5 °C.
-
Prepare a solution of 14.15 g of potassium nitrate in 100 g of concentrated sulfuric acid (98%).
-
Add the potassium nitrate solution dropwise to the cooled 2,3-dimethylpyridine-N-oxide solution, maintaining the low temperature.
-
After the addition is complete, heat the reaction mixture to 80-85 °C and maintain for 2 hours.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add water with stirring.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with dichloromethane.
-
Combine the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain the faint yellow solid product, 2,3-Dimethyl-4-nitropyridine-N-oxide.
Data Presentation
The following table summarizes the quantitative data from the described protocols.
| Product Isomer | Starting Material | Nitrating Agent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (HPLC, %) | Reference |
| 3,5-Dimethyl-4-nitropyridine-N-oxide | 3,5-dimethylpyridine-N-oxide | Potassium nitrate / Sulfuric acid | 60-65 | 2 | 85.7 | 99 | [1] |
| 2,3-Dimethyl-4-nitropyridine-N-oxide | 2,3-dimethylpyridine-N-oxide | Potassium nitrate / Sulfuric acid | 80-85 | 2 | 92.9 | 99 | [3] |
| 2,3-Dimethyl-4-nitropyridine-N-oxide | 2,3-dimethylpyridine-N-oxide | Nitric acid / Sulfuric acid | 85-90 | 12 | 60.1 | 82 | [2] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of dimethyl-4-nitropyridine 1-oxides.
Caption: General workflow for the synthesis of dimethyl-4-nitropyridine 1-oxides.
References
- 1. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 2. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 3. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
The Role of 2,5-Dimethyl-4-nitropyridine 1-oxide in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive research indicates that while isomers of dimethyl-4-nitropyridine 1-oxide are crucial in pharmaceutical synthesis, there is currently no established catalytic role for 2,5-Dimethyl-4-nitropyridine 1-oxide . This document provides detailed application notes and protocols for the synthesis of its isomers, 2,3-dimethyl-4-nitropyridine-N-oxide and 3,5-dimethyl-4-nitropyridine-N-oxide, which are vital intermediates in the production of widely used proton pump inhibitors.
Application Notes: Synthesis and Pharmaceutical Importance of Dimethyl-4-nitropyridine 1-Oxide Isomers
The primary significance of dimethyl-4-nitropyridine 1-oxide compounds lies in their role as precursors to active pharmaceutical ingredients (APIs).
2,3-Dimethyl-4-nitropyridine-N-oxide
This isomer is a key building block in the synthesis of Lansoprazole and Rabeprazole .[1][2] These drugs are mainstays in the treatment of acid-related gastrointestinal conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). The synthesis involves the nitration of 2,3-dimethylpyridine-N-oxide.[1][2][3] This reaction is typically carried out using a nitrating agent like potassium nitrate in the presence of concentrated sulfuric acid, which serves as both a solvent and a catalyst.[1][2]
3,5-Dimethyl-4-nitropyridine-N-oxide
This compound is an essential intermediate for the synthesis of Omeprazole and Esomeprazole , which are also blockbuster drugs for treating acid-related disorders.[4] The synthetic route mirrors that of the 2,3-isomer, involving the nitration of 3,5-dimethylpyridine-N-oxide (3,5-lutidine-N-oxide).[4][5] Modern, greener synthesis methods favor potassium nitrate over nitric acid to minimize the production of hazardous nitrogen oxide fumes.[4]
Experimental Protocols
The following are detailed protocols for the laboratory-scale synthesis of the aforementioned isomers.
Protocol 1: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide
This protocol is adapted from a patented industrial synthesis method.[1]
Materials:
-
2,3-dimethylpyridine-N-oxide
-
Concentrated sulfuric acid (98%)
-
Potassium nitrate
-
Dichloromethane
-
Deionized water
Procedure:
-
In a clean, dry reaction vessel equipped with a stirrer and a dropping funnel, dissolve 12.3 g of 2,3-dimethylpyridine-N-oxide in 188 g of concentrated sulfuric acid. Maintain the temperature of the mixture between 10°C and 20°C using an ice bath.
-
In a separate beaker, carefully prepare a nitrating solution by dissolving 40.44 g of potassium nitrate in 600 g of 98% concentrated sulfuric acid.
-
Slowly add the nitrating solution to the reaction vessel dropwise over a period of 1-2 hours, ensuring the internal temperature does not exceed 20°C.
-
Once the addition is complete, gradually heat the reaction mixture to a temperature of 110-120°C and hold for 30 minutes.
-
Monitor the reaction's completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture over crushed ice with constant stirring.
-
Filter the resulting precipitate.
-
Transfer the filtrate to a separatory funnel and perform a liquid-liquid extraction three times using dichloromethane.
-
Combine the organic layers and concentrate them under reduced pressure using a rotary evaporator to yield 2,3-Dimethyl-4-nitropyridine-N-oxide as a pale-yellow solid.
Protocol 2: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide
This protocol is based on a patented, environmentally conscious synthesis method.[5]
Materials:
-
3,5-dimethylpyridine-N-oxide (3,5-lutidine-N-oxide)
-
Concentrated sulfuric acid
-
Potassium nitrate
-
Aqueous ammonia solution
-
Deionized water
Procedure:
-
In a suitable reaction vessel, dissolve 12.3 g of 3,5-lutidine-N-oxide in 90 g of concentrated sulfuric acid.
-
Prepare the nitrating solution by dissolving 14.15 g of potassium nitrate in 100 g of concentrated sulfuric acid.
-
Add the nitrating solution dropwise to the reaction vessel.
-
Upon completion of the addition, heat the mixture to 60-65°C and maintain this temperature for 2 hours.
-
Monitor the reaction progress via HPLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench by slowly adding it to stirred, chilled water.
-
Neutralize the acidic solution by the careful addition of aqueous ammonia until the pH reaches 8.0-8.5.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to obtain 3,5-dimethyl-4-nitropyridine-N-oxide as a light-yellow solid.
Quantitative Data Summary
| Product | Starting Material | Yield | Purity (HPLC) | Reference |
| 2,3-Dimethyl-4-nitropyridine-N-oxide | 2,3-dimethylpyridine-N-oxide | 92.3% | 99% | [1] |
| 3,5-Dimethyl-4-nitropyridine-N-oxide | 3,5-dimethylpyridine-N-oxide | 85.7% | 99% | [5] |
Visualizing the Synthesis
The general workflow for the synthesis of these important pharmaceutical intermediates is depicted below.
Caption: A simplified workflow for the synthesis of dimethyl-4-nitropyridine-N-oxide isomers.
References
- 1. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 2. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 5. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: Synthesis of Novel Derivatives from 2,5-Dimethyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and workflows for the synthesis of novel derivatives starting from 2,5-Dimethyl-4-nitropyridine 1-oxide. This starting material is a versatile building block for introducing a variety of functional groups at the 4-position of the pyridine ring, a common scaffold in medicinal chemistry. Pyridine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1]
Synthesis of the Starting Material: this compound
The synthesis of this compound can be achieved through a two-step process involving the N-oxidation of 2,5-dimethylpyridine (2,5-lutidine) followed by nitration. The protocols provided are adapted from established methods for the synthesis of isomeric dimethyl-4-nitropyridine-N-oxides.[2][3][4][5]
Experimental Protocol 1.1: Synthesis of 2,5-Dimethylpyridine 1-oxide
This protocol is adapted from the general procedure for the oxidation of lutidines.[4]
Materials:
-
2,5-Dimethylpyridine (2,5-lutidine)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (35% solution)
-
Sodium Hydroxide solution (10M)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2,5-dimethylpyridine (1.0 eq) in glacial acetic acid.
-
Heat the solution to 60°C.
-
Slowly add hydrogen peroxide (35% solution, 1.2 eq) to the reaction mixture over 1 hour, maintaining the temperature at 60-70°C.
-
After the addition is complete, raise the temperature to 90°C and stir for 16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize to pH 10 with 10M sodium hydroxide solution while cooling in an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,5-dimethylpyridine 1-oxide.
Experimental Protocol 1.2: Nitration of 2,5-Dimethylpyridine 1-oxide
This protocol is adapted from the nitration of 2,3-dimethylpyridine-N-oxide.[2][3][5]
Materials:
-
2,5-Dimethylpyridine 1-oxide
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate (KNO₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a flask, carefully dissolve 2,5-dimethylpyridine 1-oxide (1.0 eq) in concentrated sulfuric acid at a temperature between -10°C and 5°C.
-
In a separate beaker, prepare a solution of potassium nitrate (1.2 eq) in concentrated sulfuric acid.
-
Slowly add the potassium nitrate solution dropwise to the solution of the N-oxide, maintaining the temperature below 5°C.
-
After the addition is complete, slowly warm the reaction mixture to 80-90°C and stir for 2 hours.
-
Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium carbonate) to pH 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The crude product can be purified by recrystallization or column chromatography.
Quantitative Data for Synthesis of an Isomeric Compound (2,3-Dimethyl-4-nitropyridine-N-oxide) [2][3][5]
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (HPLC, %) |
| 2,3-dimethylpyridine-N-oxide | KNO₃/H₂SO₄ | H₂SO₄ | 80-85 | 2 | 2,3-Dimethyl-4-nitropyridine-N-oxide | 92.9 | 99 |
Synthesis of Novel Derivatives via Nucleophilic Aromatic Substitution
The 4-nitro group of this compound is highly activated towards nucleophilic aromatic substitution, making it an excellent precursor for a variety of 4-substituted derivatives.[6]
Caption: Synthetic pathways from this compound.
Experimental Protocol 2.1: General Procedure for the Synthesis of 4-Alkoxy Derivatives
This protocol is a general method for the synthesis of 4-alkoxypyridines from a 4-nitro precursor.
Materials:
-
This compound
-
Desired Alcohol (e.g., methanol, ethanol, propanol)
-
Sodium Hydroxide or Potassium Hydroxide
-
Dimethyl Sulfoxide (DMSO) or the corresponding alcohol as solvent
Procedure:
-
In a round-bottom flask, dissolve the desired alcohol (excess) in a suitable solvent like DMSO.
-
Add powdered sodium hydroxide or potassium hydroxide (1.5 eq) to the solution and stir to form the alkoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to 60-80°C and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Protocol 2.2: General Procedure for the Synthesis of 4-Amino Derivatives
This protocol describes a general method for the amination of 4-nitropyridine N-oxides.
Materials:
-
This compound
-
Desired Amine (primary or secondary)
-
Ethanol or other suitable polar solvent
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a sealed tube or pressure vessel.
-
Add the desired amine (2.0-3.0 eq).
-
Heat the reaction mixture to 100-120°C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography or recrystallization to yield the 4-amino derivative.
Reduction of the Nitro Group to an Amine
The nitro group can be readily reduced to an amino group, which can then be further functionalized.
Experimental Protocol 3.1: Synthesis of 4-Amino-2,5-dimethylpyridine 1-oxide
This protocol is adapted from the hydrogenation of a similar nitro-N-oxide.[7]
Materials:
-
This compound
-
Platinum on carbon (Pt/C) catalyst (e.g., 5%)
-
Methanol or Ethanol
-
Hydrogen gas
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Add the Pt/C catalyst (5-10% by weight).
-
Pressurize the vessel with hydrogen gas (typically 3-5 bar).
-
Stir the reaction mixture at room temperature (or slightly elevated, 25-30°C) for 18-24 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 4-Amino-2,5-dimethylpyridine 1-oxide.
Conversion to 4-Chloropyridine and Subsequent Derivatization
The 4-nitro group can be converted to a 4-chloro group, which is also a versatile handle for further nucleophilic substitutions.
Experimental Protocol 4.1: Synthesis of 4-Chloro-2,5-dimethylpyridine 1-oxide
This protocol is adapted from the conversion of 4-nitropyridine 1-oxide to its 4-chloro derivative.[1]
Materials:
-
This compound
-
Acetyl Chloride
Procedure:
-
In a flask equipped with a reflux condenser, carefully add this compound (1.0 eq) in small portions to acetyl chloride (excess).
-
A vigorous reaction may occur; gentle warming might be necessary to initiate the reaction.
-
After the initial reaction subsides, warm the mixture at approximately 50°C for 30 minutes.
-
Cool the reaction mixture and cautiously decompose the excess acetyl chloride with ice-water.
-
Neutralize the solution with sodium carbonate.
-
Extract the product with chloroform.
-
Dry the combined organic extracts over anhydrous sodium carbonate, filter, and evaporate the solvent to yield 4-Chloro-2,5-dimethylpyridine 1-oxide.
The resulting 4-chloro derivative can then be subjected to nucleophilic substitution reactions with various nucleophiles (alcohols, amines, thiols) under conditions similar to those described in section 2, often with milder conditions required compared to the nitro precursor.
Potential Applications and Biological Activity
Derivatives of substituted pyridines are of significant interest in drug discovery. The synthesized 4-alkoxy, 4-amino, and 4-thioether derivatives of 2,5-dimethylpyridine 1-oxide can be screened for a variety of biological activities. For instance, various substituted pyridine derivatives have shown promise as antimicrobial and antifungal agents. Additionally, 4-aminopyridine derivatives are being explored for the treatment of neurodegenerative disorders.[5] The synthesized compounds can serve as a library for screening against various biological targets.
Workflow and Signaling Pathway Diagrams
Caption: Overall workflow for the synthesis of derivatives.
Caption: Drug discovery logical flow for synthesized derivatives.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 4. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]
- 5. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 6. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]
- 7. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
Application Notes and Protocols: 2,5-Dimethyl-4-nitropyridine 1-oxide in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyl-4-nitropyridine 1-oxide is a substituted pyridine N-oxide that holds potential as a versatile reagent in modern synthetic organic chemistry. The pyridine N-oxide moiety is known to activate the pyridine ring towards various transformations, including cross-coupling reactions, by modifying the electronic properties of the ring and enabling unique reactivity pathways. The presence of a nitro group, a strong electron-withdrawing group, further influences the reactivity, making this class of compounds intriguing substrates for C-H functionalization and cross-coupling.
This document provides detailed application notes and protocols for the use of this compound and analogous pyridine N-oxide derivatives as reagents in cross-coupling reactions. Due to the limited specific literature on this compound, the protocols and data presented herein are largely based on established procedures for other substituted pyridine N-oxides. Researchers should consider these as strong starting points for reaction optimization.
General Reactivity and Principles
Pyridine N-oxides can participate in cross-coupling reactions through direct C-H functionalization, most commonly at the C2 and C6 positions. The N-oxide group acts as a directing group, facilitating the coordination of the transition metal catalyst. The nitro group at the C4 position significantly influences the electronic density of the pyridine ring, which can affect the regioselectivity and efficiency of the C-H activation step.
The general workflow for a palladium-catalyzed cross-coupling reaction involving a pyridine N-oxide is depicted below.
2,5-Dimethyl-4-nitropyridine 1-oxide: Exploring Potential Applications in Materials Science
Introduction
2,5-Dimethyl-4-nitropyridine 1-oxide is a heterocyclic compound featuring a pyridine N-oxide core functionalized with two methyl groups and a nitro group. While specific research on the materials science applications of this particular isomer is limited in publicly available literature, the structural motifs present in this molecule—a polarizable aromatic system, an electron-withdrawing nitro group, and a coordinating N-oxide group—suggest its potential utility in several advanced material applications. This document outlines potential applications and provides generalized experimental protocols based on the known properties of analogous compounds.
Potential Applications in Materials Science
The unique combination of functional groups in this compound makes it a candidate for investigation in the following areas:
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Nonlinear Optics (NLO): The presence of an electron-donating N-oxide group and an electron-withdrawing nitro group on the pyridine ring creates a significant dipole moment and enhances the molecular hyperpolarizability, a key requirement for second-order NLO materials. Such materials are crucial for applications in frequency doubling of lasers, optical switching, and telecommunications.
-
Crystal Engineering and Coordination Polymers: The N-oxide group is an effective coordinating site for metal ions. This allows for the self-assembly of metal-organic frameworks (MOFs) or coordination polymers. By carefully selecting metal centers and co-ligands, materials with tailored porosity, catalytic activity, or magnetic properties could be designed.
-
Energetic Materials: The nitro group suggests that this compound could be explored as a component in energetic materials, although its sensitivity and performance would require thorough investigation.
Experimental Protocols
The following are generalized protocols for the synthesis and investigation of this compound for materials science applications. These protocols are based on established methods for similar pyridine N-oxide derivatives.
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of related nitropyridine N-oxides.
Objective: To synthesize this compound from 2,5-lutidine.
Materials:
-
2,5-Lutidine
-
Hydrogen peroxide (30% solution)
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Oxidation of 2,5-Lutidine:
-
In a round-bottom flask, dissolve 2,5-lutidine in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide to the solution while stirring at room temperature.
-
Heat the mixture to 70-80°C for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product, 2,5-lutidine-N-oxide, with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
-
Nitration of 2,5-Lutidine-N-oxide:
-
In a flask cooled in an ice bath, slowly add the synthesized 2,5-lutidine-N-oxide to a mixture of concentrated sulfuric acid and fuming nitric acid.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate) until a precipitate forms.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Logical Workflow for Synthesis:
Caption: Synthetic pathway for this compound.
Protocol 2: Crystal Growth for Single-Crystal X-ray Diffraction
Objective: To grow single crystals of this compound suitable for structural analysis.
Materials:
-
Synthesized this compound
-
Various organic solvents (e.g., ethanol, methanol, acetone, acetonitrile)
-
Small vials or test tubes
-
Heating plate
Procedure:
-
Solvent Screening: Test the solubility of the compound in a range of solvents at room temperature and upon heating.
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature.
-
Vapor Diffusion: Place a vial containing a solution of the compound inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and dry them on filter paper.
Experimental Workflow for Crystal Growth:
Caption: Methods for single crystal growth.
Protocol 3: Preliminary Nonlinear Optical (NLO) Characterization
Objective: To perform a preliminary assessment of the second-order NLO properties of the synthesized compound.
Materials:
-
Crystalline powder of this compound
-
Potassium dihydrogen phosphate (KDP) as a reference material
-
Nd:YAG laser (1064 nm)
-
Photomultiplier tube (PMT) or a suitable photodetector
-
Optical filters
-
Sample holder
Procedure (Kurtz-Perry Powder Technique):
-
Grind the crystalline sample to a fine powder and sieve it to obtain a uniform particle size.
-
Pack the powdered sample into a thin cell with transparent windows.
-
Direct the fundamental laser beam (1064 nm) onto the sample.
-
Use optical filters to block the fundamental wavelength and pass the second-harmonic signal (532 nm).
-
Measure the intensity of the second-harmonic generation (SHG) signal using the PMT.
-
Compare the SHG intensity of the sample with that of the KDP reference under identical conditions to estimate the relative SHG efficiency.
Relationship for NLO Property Investigation:
Caption: Key properties for second-harmonic generation.
Data Presentation
As there is no specific quantitative data available for this compound in the reviewed literature, a comparative table of properties for related nitropyridine N-oxides is provided below to offer a baseline for expected values.
| Compound | Melting Point (°C) | Dipole Moment (D) | Relative SHG Efficiency (vs KDP) |
| 4-Nitropyridine-N-oxide | 159 | 3.12 | ~15 |
| 3-Methyl-4-nitropyridine-N-oxide | 134-135 | - | - |
| 3,5-Dimethyl-4-nitropyridine-N-oxide | 174 | - | - |
| This compound | Data not available | Expected to be significant | To be determined |
Conclusion and Future Work
This compound holds promise as a versatile building block in materials science, particularly in the fields of nonlinear optics and crystal engineering. The provided protocols offer a starting point for the synthesis and characterization of this compound. Future research should focus on obtaining high-quality single crystals to determine its precise molecular and crystal structure. A thorough investigation of its linear and nonlinear optical properties, as well as its coordination chemistry with various metal ions, is warranted to fully elucidate its potential for practical applications. Researchers are encouraged to undertake these studies to fill the existing knowledge gap for this intriguing molecule.
Application Notes and Protocols: 2,5-Dimethyl-4-nitropyridine 1-oxide and its Isomers as Precursors for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,5-dimethyl-4-nitropyridine 1-oxide and its structural isomers as key precursors in the synthesis of commercially significant pharmaceutical compounds, primarily proton pump inhibitors (PPIs). PPIs are a class of drugs that profoundly reduce gastric acid production and are widely used in the treatment of acid-related disorders.
Introduction: The Role of Dimethyl-Nitropyridine-N-Oxides in PPI Synthesis
Substituted pyridine-N-oxides, particularly 2,3-dimethyl-4-nitropyridine-N-oxide and 3,5-dimethyl-4-nitropyridine-N-oxide, are pivotal intermediates in the industrial synthesis of several blockbuster drugs, including omeprazole, esomeprazole, lansoprazole, and rabeprazole. The reactivity of the pyridine-N-oxide scaffold, enhanced by the presence of the nitro group and methyl substituents, allows for a series of strategic chemical transformations to build the complex structures of these active pharmaceutical ingredients (APIs).
The general synthetic strategy involves:
-
Nucleophilic substitution of the nitro group to introduce a desired alkoxy side chain.
-
Functionalization of a methyl group , typically at the 2-position, to introduce a reactive handle (e.g., a chloromethyl group).
-
Coupling with a benzimidazole moiety.
-
Oxidation of the resulting sulfide to the final sulfoxide (the active form of the drug).
Application in the Synthesis of Proton Pump Inhibitors
The versatility of dimethyl-nitropyridine-N-oxides as precursors is demonstrated in the synthesis of various PPIs. Below are examples of specific applications.
Synthesis of Omeprazole and Esomeprazole
3,5-Dimethyl-4-nitropyridine-N-oxide is a key starting material for the synthesis of omeprazole and its enantiomerically pure form, esomeprazole. The synthetic pathway involves the introduction of a methoxy group and the subsequent elaboration of one of the methyl groups to link with the benzimidazole core.
Synthesis of Lansoprazole and Rabeprazole
2,3-Dimethyl-4-nitropyridine-N-oxide serves as the precursor for lansoprazole and rabeprazole.[1] The synthetic route for these drugs involves the introduction of a trifluoroethoxy or a methoxypropoxy group, respectively, at the 4-position of the pyridine ring.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of representative PPIs from their corresponding dimethyl-nitropyridine-N-oxide precursors.
Table 1: Synthesis of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide (Lansoprazole Intermediate)
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | 2,3-dimethyl-4-chloropyridine-N-oxide, 2,2,2-trifluoroethanol | K₂CO₃ | Reflux | 8 | 93 | >98 | [2] |
Table 2: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride (Omeprazole Intermediate)
| Step | Starting Material | Key Reactions | Overall Yield (%) | Purity (%) | Reference |
| 1 | 3,5-Dimethyl-4-nitropyridine-N-oxide | Methoxylation, Methylation, Rearrangement, Chlorination | 78.9 | >99 | [3] |
Table 3: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2,3-dimethylpyridine-N-oxide | Potassium nitrate, Sulfuric acid | 80-85 | 2 | 92.9 | 99 |[4] |
Experimental Protocols
The following are detailed experimental protocols for key transformations in the synthesis of PPIs starting from dimethyl-nitropyridine-N-oxide precursors.
Protocol 1: Synthesis of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide (Lansoprazole Intermediate)
This protocol describes the nucleophilic substitution of the chloro group in 2,3-dimethyl-4-chloropyridine-N-oxide with 2,2,2-trifluoroethanol. 2,3-dimethyl-4-chloropyridine-N-oxide is an intermediate derived from 2,3-dimethyl-4-nitropyridine-N-oxide.
Materials:
-
2,3-dimethyl-4-chloropyridine-N-oxide (50 g, 0.320 mol)
-
2,2,2-trifluoroethanol (150 mL)
-
Potassium carbonate (K₂CO₃) (60 g, 0.415 mol)
-
Toluene
-
Water
Procedure:
-
In a 1000 mL four-necked flask equipped with a mechanical stirrer and a reflux condenser, add 150 mL of 2,2,2-trifluoroethanol and 60 g of potassium carbonate.
-
Stir the mixture and add 50 g of 2,3-dimethyl-4-chloropyridine-N-oxide.
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture and remove the excess trifluoroethanol by distillation under reduced pressure.
-
Dissolve the resulting residue in 200 mL of water.
-
Extract the aqueous solution three times with 150 mL portions of toluene.
-
Combine the organic phases and remove the toluene by distillation under reduced pressure to obtain the pure product.
-
The expected yield of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide is approximately 65 g (93%).[2]
Protocol 2: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-nitropyridine
This protocol describes the conversion of 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine to its corresponding chloro derivative, a key step in the synthesis of a versatile intermediate for omeprazole.
Materials:
-
2-hydroxymethyl-3,5-dimethyl-4-nitropyridine
-
Thionyl chloride (SOCl₂)
-
Solvent (e.g., Chloroform)
Procedure:
-
Dissolve 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine in a suitable solvent like chloroform in a reaction vessel equipped with a stirrer and a dropping funnel, under an inert atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water.
-
Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude 2-chloromethyl-3,5-dimethyl-4-nitropyridine can be purified by recrystallization or column chromatography.
Visualizing Synthetic Pathways and Mechanisms
Synthetic Workflow for Lansoprazole
The following diagram illustrates the key transformations in the synthesis of lansoprazole starting from 2,3-dimethyl-4-nitropyridine N-oxide.
Caption: Synthetic pathway for Lansoprazole.
Mechanism of Action of Proton Pump Inhibitors
The diagram below illustrates the mechanism by which proton pump inhibitors inactivate the H⁺/K⁺-ATPase in gastric parietal cells.
Caption: Mechanism of proton pump inhibition.
Conclusion
This compound and its isomers are indispensable precursors in the synthesis of a vital class of pharmaceuticals. The synthetic routes, while multi-stepped, are well-established and optimized for industrial-scale production. Understanding the chemistry and having access to detailed protocols are crucial for researchers and professionals in the field of drug development and manufacturing. The provided application notes and protocols serve as a valuable resource for the laboratory-scale synthesis and further exploration of these important pharmaceutical intermediates.
References
- 1. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 2. CN102838537A - Preparation method of lansoprazole intermediate - Google Patents [patents.google.com]
- 3. CN111303018A - Synthetic method of omeprazole intermediate - Google Patents [patents.google.com]
- 4. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,5-Dimethyl-4-nitropyridine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,5-Dimethyl-4-nitropyridine 1-oxide. The information is targeted towards researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: Based on analogous chemical syntheses, the most common methods for purification are extraction and recrystallization.[1][2][3] Column chromatography can also be employed for achieving higher purity if needed.[4]
Q2: What solvents are typically used for the extraction of this compound?
A2: Dichloromethane is frequently cited as the extraction solvent for related dimethyl-4-nitropyridine-N-oxides.[1][2][3]
Q3: What solvent systems are recommended for recrystallization?
A3: A common solvent system for recrystallizing similar compounds is a mixture of ethanol and n-pentane.[2] Acetone has also been mentioned for recrystallizing 4-nitropyridine N-oxide.[4] The choice of solvent will depend on the impurity profile of your crude material.
Q4: What is the expected purity of this compound after purification?
A4: For the closely related 2,3-dimethyl-4-nitropyridine-N-oxide, HPLC purity of 99% has been reported after extraction and concentration.[1][3] Similar purity can be targeted for the 2,5-isomer with optimized purification protocols.
Troubleshooting Guides
Problem 1: Low yield after extraction.
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Increase the number of extractions with dichloromethane (e.g., from 3 to 5 times). Ensure vigorous mixing of the aqueous and organic layers to maximize partitioning of the product into the organic phase. |
| Product Precipitation | After neutralizing the reaction mixture, ensure that any precipitated solid is fully redissolved in the extraction solvent. It may be necessary to increase the volume of the extraction solvent. |
| Incorrect pH | Before extraction, ensure the aqueous layer is neutralized. For similar compounds, a pH of around 8 is sometimes used.[4] Incorrect pH can affect the solubility of the product and its partitioning. |
Problem 2: The product does not crystallize during recrystallization.
| Possible Cause | Troubleshooting Step |
| Solution is too dilute | Concentrate the solution by slowly evaporating the solvent until saturation is reached. |
| Solution cooled too quickly | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization. Rapid cooling can lead to oiling out. |
| Presence of impurities | If the product oils out, try scratching the inside of the flask with a glass rod to provide a nucleation site. If that fails, the crude material may need to be purified by another method, such as column chromatography, before recrystallization. |
| Inappropriate solvent system | Experiment with different solvent systems. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. |
Problem 3: Purity is not satisfactory after recrystallization.
| Possible Cause | Troubleshooting Step |
| Incomplete removal of impurities | Perform a second recrystallization. Ensure that the crystals are washed with a small amount of cold solvent to remove any surface impurities. |
| Co-precipitation of impurities | If the impurity has similar solubility, an alternative purification technique like column chromatography may be necessary. |
Quantitative Data Summary
The following table summarizes the reported purity and yield for 2,3-Dimethyl-4-nitropyridine-N-oxide after purification, which can serve as a benchmark for the 2,5-isomer.
| Purification Method | Purity (HPLC) | Yield | Reference |
| Dichloromethane Extraction & Concentration | 99% | 92.9% | [1][3] |
| Dichloromethane Extraction & Concentration | 99% | 92.3% | [1][3] |
| Dichloromethane Extraction & Concentration | 99% | 90% | [1] |
| Dichloromethane Extraction & Concentration | 82% | 60.1% | [3] |
Experimental Protocols
Protocol 1: Purification by Extraction
This protocol is adapted from the work-up procedures for the synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide.[1][3]
-
Neutralization: After the reaction is complete, cool the reaction mixture to room temperature and add it to water with stirring.
-
pH Adjustment: Slowly add a saturated aqueous solution of sodium carbonate or another suitable base to neutralize the acidic solution.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three to five times with dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
This protocol is based on a method used for a similar compound.[2]
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Crystallization: Slowly add n-pentane to the hot solution until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold ethanol/n-pentane mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for the purification of this compound by extraction.
Caption: Workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Synthesis of 2,5-Dimethyl-4-nitropyridine 1-oxide
This technical support guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2,5-Dimethyl-4-nitropyridine 1-oxide. The information is based on established methodologies for similar pyridine N-oxide derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on the critical nitration step.
Q1: My overall yield is low when using the traditional mixed acid (HNO₃/H₂SO₄) nitration method. What are the common causes and how can I improve it?
Low yields in traditional nitration are a common issue. Several factors can contribute to this:
-
High Water Content: The presence of water, often from using 65%-68% nitric acid, can negatively impact the reaction and decrease the yield.[1]
-
Side Reactions: The harsh conditions of mixed acid nitration can lead to the formation of undesired by-products.
-
Long Reaction Times: Traditional methods can require extended reaction times (e.g., 12 hours), which can lead to product degradation. A comparative example using concentrated nitric acid resulted in a yield of only 60.1% with a purity of 82%.[2][3]
Recommended Solution: The most effective way to significantly boost the yield and purity is to switch to a more modern and efficient nitrating system using potassium nitrate (KNO₃) in concentrated sulfuric acid . This method has been shown to increase yields to over 90% for closely related isomers.[1][2][3] This system avoids the addition of excess water, shortens reaction times, and operates under milder conditions.
Data Presentation: Comparison of Nitration Methods
The following table summarizes the quantitative differences between the traditional and improved nitration methods, based on data from the synthesis of analogous dimethyl-nitropyridine-N-oxides.
| Parameter | Traditional Method (HNO₃/H₂SO₄) | Improved Method (KNO₃/H₂SO₄) |
| Yield | ~60%[2][3] | >90% [1][2][3] |
| Purity (HPLC) | ~82%[2][3] | >99% [1][2][3] |
| Reaction Time | ~12 hours[2][3] | ~1-2 hours [1][2][3] |
| Safety/Environmental | Generates brown/yellow NOx fumes.[2][3] | No brown fumes are generated.[1][2] |
Q2: I am observing significant brown/yellow fumes during the reaction. Is this hazardous and how can it be prevented?
Yes, the brown/yellow fumes are nitrogen oxides (NOx), which are toxic and an environmental hazard. This is a common issue when using concentrated or fuming nitric acid as the nitrating agent.[2][3] The improved method using potassium nitrate instead of nitric acid completely avoids the generation of these fumes, leading to a safer and more environmentally friendly process.[1][2]
Q3: The nitration reaction is not proceeding to completion or is extremely slow. What experimental parameters should I investigate?
If you are experiencing an incomplete or slow reaction, several parameters are critical to check. The following decision tree can help diagnose the issue.
Caption: Troubleshooting decision tree for incomplete nitration.
Experimental Protocols & Workflows
A general workflow for the synthesis is presented below, followed by a detailed high-yield protocol for the critical nitration step.
Caption: General two-step synthesis workflow.
Detailed Protocol: High-Yield Nitration of 2,5-Dimethylpyridine 1-oxide
This protocol is adapted from high-yield procedures for analogous isomers and is expected to provide superior results.[2][3]
Materials:
-
2,5-Dimethylpyridine 1-oxide
-
Potassium Nitrate (KNO₃)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Water
-
Ice
Procedure:
-
Preparation of Nitrating Solution: In a separate flask, carefully and slowly add potassium nitrate (1.1 to 1.5 molar equivalents) to a sufficient amount of concentrated sulfuric acid, keeping the temperature low with an ice bath.
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve 1 molar equivalent of 2,5-Dimethylpyridine 1-oxide in concentrated sulfuric acid (approx. 7.5 times the mass of the N-oxide).[2]
-
Addition of Nitrating Agent: Cool the N-oxide solution to between -10°C and -5°C using an ice-salt bath.[2]
-
Slow Addition: Add the prepared potassium nitrate/sulfuric acid solution dropwise to the N-oxide solution, ensuring the internal temperature is maintained between -10°C and 5°C.[3]
-
Reaction: After the addition is complete, slowly warm the mixture to a reaction temperature between 80°C and 90°C.[2][3]
-
Monitoring: Maintain this temperature for 1 to 2 hours. Monitor the reaction's progress via HPLC until the starting material is completely consumed.[1][2][3]
-
Work-up:
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the light-yellow solid product, this compound.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended method to monitor the reaction progress? High-Performance Liquid Chromatography (HPLC) is the most effective method for monitoring the disappearance of the starting material (2,5-Dimethylpyridine 1-oxide) and the appearance of the product, ensuring the reaction is run to completion.[1][2][3]
Q2: How critical is temperature control during the addition of the nitrating agent? Temperature control is extremely critical. The initial addition must be performed at low temperatures (-10°C to 5°C) to control the exothermic nature of the reaction and prevent the formation of by-products.[2][3] Allowing the temperature to rise uncontrollably can lead to a runaway reaction and significantly lower yields.
Q3: What are the primary safety precautions for this synthesis?
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction is highly exothermic, especially during the addition of reagents and quenching with water. Perform additions slowly and with adequate cooling.
-
Concentrated sulfuric acid is extremely corrosive. Handle with extreme care.
-
Quenching the reaction mixture on ice should be done slowly and cautiously to manage the heat generated.
References
- 1. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 3. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
common side reactions in the synthesis of 2,5-Dimethyl-4-nitropyridine 1-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethyl-4-nitropyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and effective method for synthesizing this compound is through the electrophilic nitration of 2,5-dimethylpyridine 1-oxide (also known as 2,5-lutidine N-oxide). This reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. The N-oxide group activates the pyridine ring, directing the nitration predominantly to the 4-position.
Q2: I am observing a low yield of the desired this compound. What are the potential causes and solutions?
Low yields can stem from several factors. Incomplete N-oxidation of the starting 2,5-lutidine, suboptimal nitration conditions, or product loss during workup are common culprits. To troubleshoot, consider the following:
-
Ensure complete N-oxidation: Verify the purity of your 2,5-dimethylpyridine 1-oxide starting material. Incomplete oxidation will result in unreacted starting material that will not nitrate effectively.
-
Optimize nitration conditions: Temperature and reaction time are critical. Insufficiently harsh conditions may lead to incomplete reaction, while overly aggressive conditions can cause degradation.
-
Proper workup: The product is typically isolated by quenching the reaction mixture on ice followed by neutralization. Ensure the pH is carefully adjusted to precipitate the product completely.
Q3: My final product is contaminated with significant impurities. What are the common side reactions I should be aware of?
Several side reactions can occur during the synthesis, leading to impurities. The most common include:
-
Over-nitration: The introduction of a second nitro group to the aromatic ring can occur, leading to dinitrated byproducts.
-
Isomeric impurities: While the N-oxide group strongly directs nitration to the 4-position, small amounts of other isomers (e.g., 6-nitro or 3-nitro) may form.[1]
-
Oxidation of methyl groups: The harsh, oxidative conditions of the nitration reaction can lead to the oxidation of one of the methyl groups, forming hydroxymethyl or even carboxylic acid derivatives.
-
Degradation: At excessively high temperatures, the pyridine ring can undergo degradation, leading to a variety of smaller, often colored, impurities.
Q4: How can I minimize the formation of dinitrated byproducts?
Over-nitration is a frequent issue. To favor mono-nitration, the following strategies are recommended:[2]
-
Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the second nitration.
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess increases the likelihood of multiple nitrations.[2]
-
Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to maintain a low concentration of the active nitrating species, which favors the formation of the mono-nitrated product.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete reaction | - Ensure the reaction is allowed to proceed for the recommended time. - Monitor reaction progress using TLC or HPLC. - Increase reaction temperature cautiously, while monitoring for degradation. |
| Product loss during workup | - Ensure complete precipitation of the product by carefully adjusting the pH during neutralization. - Use an appropriate solvent for extraction if necessary. | |
| Poor quality starting material | - Verify the purity of the 2,5-dimethylpyridine 1-oxide starting material. | |
| Excessive Over-Nitration (Dinitration) | Reaction temperature is too high | - Maintain a lower and consistent reaction temperature throughout the addition of the nitrating agent.[2] |
| Excess of nitrating agent | - Use a stoichiometric amount or a minimal excess of the nitrating agent.[2] | |
| Rapid addition of nitrating agent | - Add the nitrating agent slowly and dropwise to the reaction mixture.[2] | |
| Presence of Isomeric Impurities | Suboptimal regioselectivity | - While the 4-position is strongly favored, minor isomers can be difficult to eliminate completely.[1] - Purification by recrystallization or column chromatography may be necessary. |
| Product is Darkly Colored | Degradation of starting material or product | - Avoid excessive heating during the reaction and workup. - Ensure the reaction is not run for an unnecessarily long time. |
| Formation of nitro-phenolic impurities | - These can arise from trace impurities in the starting material. Purification is the most effective solution. |
Experimental Protocols
Synthesis of this compound
This protocol is a general representation and may require optimization based on laboratory conditions and scale.
-
Preparation of the Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Reaction Setup: Dissolve 2,5-dimethylpyridine 1-oxide in concentrated sulfuric acid in a reaction vessel equipped with a stirrer and a thermometer. Cool the mixture in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2,5-dimethylpyridine 1-oxide, ensuring the internal temperature is maintained at a low and controlled level (e.g., 0-10 °C).
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide solution) until the pH is neutral to slightly basic. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).
Data Presentation
| Parameter | Condition A (Higher Yield) | Condition B (Higher Purity) |
| Reactant Ratio (N-oxide:HNO₃:H₂SO₄) | 1 : 1.2 : 3 | 1 : 1.05 : 3 |
| Reaction Temperature | 10-15 °C | 0-5 °C |
| Reaction Time | 2-3 hours | 4-6 hours |
| Typical Yield | 85-90% | 75-80% |
| Purity (by HPLC) | 95-98% | >99% |
| Key Observation | Faster reaction, slightly more byproducts | Slower reaction, minimized over-nitration |
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting common synthesis problems.
References
Technical Support Center: 2,5-Dimethyl-4-nitropyridine 1-oxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,5-Dimethyl-4-nitropyridine 1-oxide. The information is compiled from safety data sheets and studies on analogous compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected Reaction Products | Decomposition of the starting material. | Store the compound in a cool, dry, and dark place, preferably under an inert atmosphere, to prevent degradation.[1][2] Consider that photodegradation can occur, leading to complex reaction mixtures.[3] |
| Contamination of reagents or solvents. | Use high-purity reagents and solvents. Ensure all glassware is clean and dry before use. | |
| Low Product Yield | Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Optimize reaction time and temperature. |
| Degradation of the product during workup. | Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions during purification.[3] | |
| Difficulty in Handling the Compound | Hygroscopic nature. | Handle the compound in a dry environment, such as a glovebox or under a stream of inert gas, to minimize moisture absorption.[1] |
| Static electricity. | Use an anti-static gun or ensure proper grounding to prevent scattering of the powdered compound. | |
| Inconsistent Analytical Results | Sample degradation. | Prepare samples for analysis immediately before measurement. If storage is necessary, keep them in a cool, dark place. |
| Improper sample preparation. | Ensure the compound is fully dissolved and the sample is homogeneous before analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the expected decomposition pathways for this compound?
-
Photochemical Decomposition: Upon exposure to UV light, particularly around 313 nm in an alcoholic solvent, it may undergo transformation to products like 4-hydroxy-2,5-dimethylpyridine 1-oxide nitrate or 4-hydroxylamino-2,5-dimethylpyridine 1-oxide.[4] The specific pathway can be influenced by the reaction conditions.[4]
-
Thermal Decomposition: At elevated temperatures, the compound is expected to decompose.[1] This process can lead to the release of gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][5]
Q2: How should this compound be stored?
A2: To ensure stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][5] It is advisable to protect it from light and moisture.[6] For long-term storage, keeping it under an inert atmosphere is recommended.[2]
Q3: What are the main safety precautions to take when handling this compound?
A3: It is important to handle this compound in accordance with good industrial hygiene and safety practices.[5] This includes using personal protective equipment such as gloves, safety goggles, and a lab coat.[5] Work should be conducted in a well-ventilated area or in a fume hood to avoid inhalation of any dust.[1][5] Avoid contact with skin and eyes.[5]
Q4: What are the known incompatibilities of this compound?
A4: The compound should not be mixed with strong oxidizing agents, strong acids, or strong bases, as these can lead to vigorous reactions and decomposition.[1][5]
Experimental Protocols
Detailed methodologies for key experiments related to the synthesis and potential decomposition pathways are provided below, based on procedures for similar compounds.
Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide (Illustrative Protocol)
This protocol is for a related isomer and can serve as a starting point for the synthesis of this compound.
-
Reaction Setup: In a reaction vessel, dissolve 2,3-dimethylpyridine-N-oxide in concentrated sulfuric acid.[7][8] Cool the mixture to a temperature between -10°C and 20°C.[7][8]
-
Nitration: Slowly add a sulfuric acid solution of potassium nitrate dropwise to the stirred mixture while maintaining the low temperature.[7][8]
-
Reaction: After the addition is complete, heat the reaction mixture to a temperature between 80°C and 120°C and maintain for a specified period (e.g., 0.5 to 10 hours).[7][8]
-
Work-up and Isolation: Monitor the reaction by HPLC until the starting material is consumed.[8] Cool the reaction mixture to room temperature, add water, and stir.[8] The product can then be isolated by filtration and extraction with a suitable solvent like dichloromethane.[8] The organic phases are combined, dried, and the solvent is evaporated to yield the product.[8]
Visualizations
The following diagrams illustrate the potential decomposition pathways of 4-nitropyridine N-oxides, which can be considered analogous to the decomposition of this compound.
Caption: Postulated Photochemical Decomposition Pathways.
Caption: General Thermal Decomposition Products.
References
- 1. fishersci.com [fishersci.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. fishersci.com [fishersci.com]
- 6. polysciences.com [polysciences.com]
- 7. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 8. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
troubleshooting failed reactions with 2,5-Dimethyl-4-nitropyridine 1-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimethyl-4-nitropyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterocyclic organic compound. The pyridine N-oxide functional group activates the pyridine ring, making it more susceptible to nucleophilic substitution at the 4-position, where the nitro group is a good leaving group. This reactivity makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and other functional materials.
Q2: What are the key safety precautions to consider when working with this compound?
Users should handle this compound with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is known to be hygroscopic and may cause skin and eye irritation[1][2]. For detailed safety information, always refer to the Safety Data Sheet (SDS).
Q3: What are the typical storage conditions for this compound?
This compound should be stored in a tightly sealed container in a cool, dry place, away from moisture, as it is hygroscopic[1]. Inert atmosphere storage is recommended for long-term stability.
Troubleshooting Failed Reactions
This section addresses common issues encountered during reactions involving this compound, particularly in its synthesis (nitration of 2,5-dimethylpyridine 1-oxide) and subsequent nucleophilic substitution reactions.
Issue 1: Low or No Yield of this compound during Synthesis
Q: I am attempting to synthesize this compound by nitrating 2,5-dimethylpyridine 1-oxide, but I am getting a low yield or no product at all. What are the possible causes and solutions?
A: Low or no yield in the nitration of 2,5-dimethylpyridine 1-oxide can stem from several factors. Pyridine and its derivatives are generally less reactive towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing nature of the nitrogen atom[3]. The N-oxide group, however, activates the ring for electrophilic substitution, particularly at the 4-position.
Potential Causes and Troubleshooting Steps:
-
Inadequate Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A mixture of concentrated or fuming nitric acid and concentrated sulfuric acid is typically used. If the reaction is not proceeding, consider using a stronger nitrating agent or ensuring the freshness and concentration of your acids.
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Suboptimal Reaction Temperature: Temperature plays a critical role. The nitration of pyridine N-oxides often requires elevated temperatures to proceed at a reasonable rate[4]. However, excessively high temperatures can lead to decomposition. A systematic optimization of the reaction temperature is recommended.
-
Insufficient Reaction Time: The reaction may be slow. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.
-
Protonation of the N-oxide: In strongly acidic conditions, the oxygen of the N-oxide can be protonated. This protonated species is significantly less reactive towards electrophiles. Careful control of the acidity is therefore important.
Issue 2: Formation of Multiple Products and Regioselectivity Issues
Q: My reaction is producing a mixture of nitrated isomers instead of the desired this compound. How can I improve the regioselectivity?
A: While the N-oxide group strongly directs nitration to the 4-position, substitution at other positions can occur, leading to a mixture of products[4]. The methyl groups at the 2- and 5-positions also influence the regioselectivity.
Potential Causes and Troubleshooting Steps:
-
Steric Hindrance: The methyl group at the 2-position might sterically hinder the approach of the nitrating agent to the 4-position to some extent, although electronic factors favoring the 4-position are generally dominant.
-
Reaction Conditions: The regioselectivity of nitration can be sensitive to the reaction conditions. Altering the nitrating agent, solvent, or temperature might favor the formation of the desired 4-nitro isomer. For instance, using dinitrogen pentoxide (N₂O₅) can sometimes offer better regioselectivity compared to mixed acid[3].
Issue 3: Unwanted Side Reactions
Q: I am observing unexpected byproducts in my reaction. What are the common side reactions with this compound and how can I minimize them?
A: Several side reactions can occur during the synthesis and subsequent reactions of this compound.
Common Side Reactions and Mitigation Strategies:
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Over-nitration: The introduction of one nitro group deactivates the ring, but under harsh conditions, a second nitration can occur. To avoid this, use a stoichiometric amount of the nitrating agent and control the reaction temperature carefully. Slow, dropwise addition of the nitrating agent can also help prevent localized high concentrations that favor over-nitration[3].
-
Deoxygenation: The N-oxide can be deoxygenated back to the parent pyridine. This can happen in the presence of certain reagents or at high temperatures. If deoxygenation is a problem, consider using milder reaction conditions or a different synthetic route. Various reagents like PCl₃ can cause deoxygenation[5].
-
Hydrolysis of the Nitro Group: In the presence of strong nucleophiles or under certain pH conditions, the nitro group at the 4-position can be susceptible to hydrolysis, leading to the formation of the corresponding 4-hydroxypyridine derivative. This is particularly relevant in subsequent nucleophilic substitution reactions. Careful control of pH and reaction conditions is necessary to avoid this.
-
Ring Opening: Under very harsh conditions, the pyridine ring can be susceptible to oxidative cleavage. Using the mildest possible conditions to achieve the desired transformation is always recommended.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the nitration of dimethylpyridine N-oxides, which can be used as a starting point for optimizing the synthesis of this compound.
| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Dimethylpyridine N-oxide | KNO₃ / H₂SO₄ | 80 - 90 | 1 | 91.1 | [6] |
| 3,5-Dimethylpyridine N-oxide | KNO₃ / H₂SO₄ | 60 - 65 | 2 | 85.7 | [7] |
| 3-Methylpyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 100 - 105 | 2 | 70-73 | [8] |
| Pyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 125 - 130 | 3 | >90 | [8] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a generalized procedure based on the successful synthesis of structurally similar compounds and should be optimized for specific laboratory conditions.
Materials:
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2,5-Dimethylpyridine 1-oxide
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Concentrated Sulfuric Acid (98%)
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Potassium Nitrate (KNO₃) or Fuming Nitric Acid
-
Dichloromethane (DCM)
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Water
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Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylpyridine 1-oxide in concentrated sulfuric acid, keeping the temperature between -10°C and 5°C using an ice-salt bath.
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Separately, prepare the nitrating agent by dissolving potassium nitrate in concentrated sulfuric acid, also maintaining a low temperature.
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Slowly add the nitrating agent dropwise to the solution of 2,5-dimethylpyridine 1-oxide, ensuring the temperature does not exceed 5°C.
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After the addition is complete, slowly warm the reaction mixture to 80-90°C and maintain this temperature for 1-2 hours. Monitor the reaction progress by TLC or HPLC.
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Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
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Neutralize the acidic solution by the slow addition of a suitable base (e.g., sodium carbonate or ammonia solution) until the pH is neutral or slightly basic.
-
Extract the aqueous layer multiple times with dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
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The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone).
Visualizations
Logical Troubleshooting Workflow for Failed Nitration
Caption: Troubleshooting workflow for nitration of 2,5-dimethylpyridine 1-oxide.
Signaling Pathway: Reactivity of this compound
Caption: Key reaction pathways for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 7. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 2,5-Dimethyl-4-nitropyridine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5-Dimethyl-4-nitropyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: There are two main strategies for the synthesis of nitropyridine N-oxides:
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Electrophilic Nitration of a Pyridine N-oxide: This is the most common method, where the N-oxide functional group activates the pyridine ring, making it more susceptible to electrophilic attack, particularly at the 4-position.[1]
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N-oxidation of a Nitropyridine: This is a less common alternative route that involves the direct oxidation of a nitropyridine at the nitrogen atom.[1]
Q2: Which starting material should I use for the synthesis?
A2: The synthesis of this compound starts from 2,5-dimethylpyridine 1-oxide.[2] This precursor is then nitrated to yield the final product.
Q3: What are the common nitrating agents used for this reaction?
A3: Common nitrating agents include mixtures of a nitrate salt (like potassium nitrate) with concentrated sulfuric acid, or a mixture of fuming nitric acid and concentrated sulfuric acid.[3][4][5] The use of potassium nitrate in sulfuric acid is often preferred as it can reduce the evolution of hazardous brown nitrogen oxide fumes.[5][6]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[1] High-Performance Liquid Chromatography (HPLC) is also used to monitor the reaction until the starting material is completely consumed.[3][6]
Troubleshooting Guide
Problem 1: Low yield of the desired product.
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. For the nitration of dimethylpyridine N-oxides, temperatures typically range from 80°C to 120°C.[3][6] It is crucial to carefully control the temperature, as temperatures that are too low may lead to incomplete reactions, while excessively high temperatures can cause thermal decomposition of the product.[7] |
| Incorrect Reagent Stoichiometry | The molar ratio of the nitrating agent to the starting material significantly impacts the yield. An excess of the nitrating agent is generally used, but a very large excess can sometimes lead to side reactions. It is advisable to perform small-scale experiments to determine the optimal molar ratio for your specific setup. |
| Insufficient Reaction Time | The reaction should be allowed to proceed until the starting material is completely consumed, as monitored by TLC or HPLC.[1][3][6] Reaction times can vary from 0.5 to 12 hours depending on the specific conditions.[8] |
| Inefficient Work-up and Purification | The work-up procedure is crucial for isolating the product. After cooling the reaction mixture, it is typically poured onto ice and then neutralized.[1][4] The product can then be extracted with an organic solvent like dichloromethane.[3][6] Ensuring complete extraction and careful purification, for instance by recrystallization, will maximize the isolated yield.[1] |
Problem 2: Formation of significant amounts of brown fumes (Nitrogen Oxides).
| Possible Cause | Suggested Solution |
| Use of Nitric Acid as Nitrating Agent | The use of concentrated or fuming nitric acid often leads to the evolution of brown nitrogen oxide fumes, which are hazardous and corrosive.[5] |
| Alternative Nitrating Agent | To mitigate the formation of brown fumes, consider using potassium nitrate in concentrated sulfuric acid as the nitrating agent.[6] This method is reported to be more environmentally friendly and reduces the release of noxious gases.[5][6] |
Problem 3: The reaction is too vigorous and difficult to control.
| Possible Cause | Exothermic Nature of the Reaction |
| Controlling the Exotherm | The nitration reaction is highly exothermic. It is critical to add the nitrating agent dropwise to the solution of the pyridine N-oxide in sulfuric acid at a low temperature (e.g., -10°C to 20°C) to control the initial exotherm.[3][8] An ice bath should be readily available to cool the reaction if it becomes too vigorous.[4] |
Experimental Protocols
Protocol 1: Nitration of 2,5-Dimethylpyridine 1-oxide using Potassium Nitrate and Sulfuric Acid
This protocol is adapted from procedures for similar dimethylpyridine N-oxides.[3][5]
1. Reaction Setup:
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In a reaction flask, dissolve 2,5-dimethylpyridine 1-oxide in concentrated sulfuric acid (98%). The mass ratio of 2,5-dimethylpyridine 1-oxide to sulfuric acid can range from 1:5 to 1:16.[3]
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Cool the mixture to a temperature between -10°C and 20°C using an ice-salt bath.[3]
2. Nitration:
-
Prepare a solution of potassium nitrate in concentrated sulfuric acid. The molar ratio of 2,5-dimethylpyridine 1-oxide to potassium nitrate can range from 1:1 to 1:3.5.[3]
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Add the potassium nitrate solution dropwise to the stirred solution of the pyridine N-oxide, maintaining the temperature between -10°C and 20°C.[3]
3. Reaction:
-
After the addition is complete, slowly heat the reaction mixture to a temperature between 80°C and 120°C.[3]
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Maintain this temperature for 0.5 to 2 hours, monitoring the reaction by HPLC until the starting material is consumed.[3][6]
4. Work-up and Isolation:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[1][4]
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Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate or ammonia water until the pH is approximately 8-8.5.[1][5] A solid precipitate should form.
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Collect the crude product by vacuum filtration and wash it with cold water.[1]
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Alternatively, if a solid does not precipitate, extract the aqueous layer multiple times with dichloromethane.[3][6]
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Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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The crude product can be further purified by recrystallization from a suitable solvent like acetone to yield this compound.[1]
Data Presentation
Table 1: Summary of Reaction Conditions for the Nitration of Dimethylpyridine N-oxides
| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3-dimethylpyridine-N-oxide | KNO₃ / H₂SO₄ | 80-85 | 2 | 92.9 | [3] |
| 2,3-dimethylpyridine-N-oxide | KNO₃ / H₂SO₄ | 85-90 | 1 | 91.1 | [6] |
| 2,3-dimethylpyridine-N-oxide | Conc. HNO₃ / H₂SO₄ | 85-90 | 12 | 60.1 | [8] |
| 3,5-lutidine-N-oxide | KNO₃ / H₂SO₄ | 60-65 | 2 | 85.7 | [5] |
| 3,5-lutidine-N-oxide | KNO₃ / H₂SO₄ | 85-90 | 1 | 85 | [5] |
| 3,5-lutidine-N-oxide | KNO₃ / H₂SO₄ | 110-120 | 0.5 | 86.3 | [9] |
| 3-Methylpyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 100-105 | 2 | 70-73 | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for yield optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 6. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 9. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
stability issues and degradation of 2,5-Dimethyl-4-nitropyridine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2,5-Dimethyl-4-nitropyridine 1-oxide (CAS No: 21816-42-2). This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is a solid compound that may exhibit hygroscopic properties, meaning it can absorb moisture from the air. It is generally stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[1]
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For enhanced stability, storage under an inert atmosphere is advisable.
Q3: What are the known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, analogous 4-nitropyridine N-oxides can degrade through several mechanisms:
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Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group.
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Nucleophilic substitution: The nitro group can be displaced by strong nucleophiles.
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Photodegradation: Aromatic nitro compounds and N-oxides can be sensitive to UV light, leading to complex degradation.
-
Thermal decomposition: At elevated temperatures, deoxygenation and further decomposition can occur.
Q4: Is this compound sensitive to light?
Yes, as an aromatic nitro compound and a pyridine N-oxide, it is potentially sensitive to UV light, which can lead to photodegradation. It is advisable to protect the compound from light during storage and experiments.
Q5: What are the hazardous decomposition products of this compound?
Thermal decomposition of this compound can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place. Consider storing under an inert atmosphere. |
| Reaction with incompatible substances. | Avoid contact with strong acids, strong bases, and strong oxidizing agents.[1] | |
| Change in physical appearance (e.g., color change, clumping) | Absorption of moisture (hygroscopic nature). | Store in a desiccator or a dry box. Handle the compound in a low-humidity environment. |
| Light-induced degradation. | Store in an amber vial or a light-blocking container. Minimize exposure to light during experiments. | |
| Low yield in a reaction | Thermal decomposition. | If the reaction is performed at elevated temperatures, consider if the temperature is causing decomposition. It may be necessary to optimize the reaction temperature. |
| Photodegradation during the experiment. | Conduct the experiment in a fume hood with the sash down and shielded from direct light, or use amber glassware. |
Quantitative Data
Currently, there is a lack of specific, publicly available quantitative data on the degradation kinetics of this compound under various experimental conditions such as different pH values, temperatures, and light intensities. Researchers are advised to perform their own stability studies under their specific experimental conditions if precise data is required.
Experimental Protocols
General Handling and Weighing Protocol
Given the hygroscopic and potentially light-sensitive nature of this compound, the following protocol is recommended for handling and weighing:
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Preparation: Transfer the required amount of the compound from its storage container to a pre-weighed, dry vial inside a glove box or a fume hood with low ambient light.
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Weighing: Use an analytical balance to weigh the vial containing the compound.
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Dissolution: If the experiment requires a solution, add the solvent to the vial and dissolve the compound, protecting it from light if necessary.
-
Storage of Solutions: If solutions are prepared for later use, they should be stored in amber vials at a low temperature (e.g., 2-8 °C) and for a limited time. A stability study of the solution is recommended.
Visualizations
Caption: A typical experimental workflow for handling this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Purification of 2,5-Dimethyl-4-nitropyridine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,5-Dimethyl-4-nitropyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities are typically unreacted starting material (2,5-dimethylpyridine 1-oxide), regioisomers formed during the nitration reaction (e.g., 2,5-dimethyl-3-nitropyridine 1-oxide and 2,5-dimethyl-6-nitropyridine 1-oxide), and residual acids from the synthesis (such as sulfuric acid and nitric acid).
Q2: Which methods are most effective for the purification of this compound?
A2: The most common and effective purification methods are recrystallization and column chromatography. The choice of method depends on the level of purity required and the nature of the impurities present. An initial work-up involving extraction is also crucial to remove inorganic impurities.
Q3: How can I monitor the purity of my sample during the purification process?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of purification by comparing the spot of your compound against the crude mixture and reference standards. For quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1][2]
Q4: What are the expected physical properties of pure this compound?
A4: Pure this compound is expected to be a solid at room temperature. While specific literature on its melting point is scarce, related compounds like 2,3-dimethyl-4-nitropyridine 1-oxide have a melting point in the range of 94-98 °C.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent Choice | The chosen solvent may be too good at dissolving the compound, even at low temperatures. Try a different solvent or a solvent system (e.g., ethanol/water, dichloromethane/hexane). |
| Insufficient Cooling | Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. |
| Product Lost During Washing | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product. |
Issue 2: Persistent Impurities After Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating the desired compound from impurities. Perform a TLC analysis with various solvent systems (e.g., different ratios of dichloromethane/methanol or ethyl acetate/hexane) to identify the best separation conditions.[3] |
| Column Overloading | Too much crude material was loaded onto the column, leading to poor separation. Use a larger column or reduce the amount of sample loaded. |
| Co-eluting Impurities | An impurity may have a very similar polarity to the product. Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatographic technique like reverse-phase chromatography. |
Issue 3: Oily Product Instead of Solid Crystals
| Potential Cause | Troubleshooting Step |
| Presence of Residual Solvent | Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. |
| Sample is Impure | The presence of impurities can lower the melting point and prevent crystallization. The product may require further purification by column chromatography. |
| Hygroscopic Nature | The compound may be absorbing moisture from the air. Handle and store the product under anhydrous conditions. |
Experimental Protocols
Extraction Protocol for Initial Work-up
This protocol is designed to remove inorganic acids and other water-soluble impurities from the crude reaction mixture.
-
After the reaction is complete, carefully quench the reaction mixture by pouring it over crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
Recrystallization Protocol
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals under vacuum.
Column Chromatography Protocol
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a suitable solvent system. A common starting point for N-oxides is a gradient of methanol in dichloromethane (e.g., starting with 100% dichloromethane and gradually increasing the methanol concentration to 5%).[3]
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Purity Assessment Data
The following table summarizes expected purity levels for this compound after different purification steps, based on data from analogous compounds.
| Purification Stage | Typical Purity (HPLC) | Reference |
| Crude Product (Post-Extraction) | 80-90% | [1] |
| After Recrystallization | >98% | Inferred from general principles |
| After Column Chromatography | >99% | [1][2] |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting the purification of this compound.
References
challenges in scaling up the synthesis of 2,5-Dimethyl-4-nitropyridine 1-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethyl-4-nitropyridine 1-oxide. The information is compiled to address common challenges encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent method for synthesizing this compound involves a two-step process. The first step is the N-oxidation of 2,5-dimethylpyridine (2,5-lutidine) to form 2,5-dimethylpyridine 1-oxide. The second step is the electrophilic nitration of the N-oxide to yield the final product.[1][2]
Q2: What are the primary challenges when scaling up the nitration step?
A2: Scaling up the nitration of pyridine N-oxides presents several challenges. The reaction is often highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts.[3] Traditional methods using concentrated nitric acid and sulfuric acid can generate hazardous nitrogen oxide fumes, pose a corrosion risk to equipment, and may involve lengthy reaction times.[2][4][5]
Q3: Are there greener or safer alternatives to traditional nitrating agents?
A3: Yes, recent developments have focused on using potassium nitrate in concentrated sulfuric acid as the nitrating agent.[2][4][5] This method is reported to significantly shorten reaction times, reduce the evolution of toxic brown fumes, and in some cases, improve yields, making it a more environmentally friendly and safer alternative for large-scale production.[2][4]
Q4: How does the N-oxide group influence the nitration reaction?
A4: The N-oxide functional group is crucial for the success of the nitration. It activates the pyridine ring, particularly at the 4-position, making it more susceptible to electrophilic attack by the nitronium ion (NO₂⁺).[1] This directive effect leads to the selective formation of the 4-nitro derivative.
Q5: What are the typical work-up and purification procedures?
A5: The work-up typically involves carefully quenching the reaction mixture by pouring it onto ice, followed by neutralization with a base such as sodium carbonate or ammonia to precipitate the crude product.[1][6][7] The crude solid is then collected by filtration. Purification is commonly achieved by recrystallization from solvents like acetone or ethanol, or by column chromatography if high purity is required.[1][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Monitor the reaction progress using HPLC until the starting material is consumed.[4][6] - Ensure the reaction temperature is maintained within the optimal range (e.g., 80-120°C after addition of nitrating agent).[4] - Increase reaction time if necessary.[5] |
| Suboptimal reagent ratio. | - Adjust the molar ratio of the nitrating agent to the pyridine N-oxide. For potassium nitrate, a molar ratio of 1:1 to 1:3.5 (N-oxide:KNO₃) has been reported to be effective for similar substrates.[4] | |
| Degradation of product. | - Avoid excessive heating or prolonged reaction times at high temperatures. - Ensure efficient cooling during the initial addition of the nitrating agent. | |
| Formation of Byproducts | Incorrect reaction temperature. | - Maintain strict temperature control throughout the reaction. For the addition of the nitrating agent, temperatures between -10°C and 20°C are often recommended.[4][5] |
| "Hot spots" in the reaction mixture during scale-up. | - Ensure efficient stirring to maintain a homogeneous mixture and dissipate heat effectively.[3] | |
| Runaway Reaction / Poor Control | Highly exothermic reaction. | - Add the nitrating agent dropwise and at a controlled rate.[4][8] - Use an ice bath to manage the initial exotherm during the addition of reagents.[7] - For larger scale, consider using a continuous flow reactor to improve heat transfer and safety.[3] |
| Generation of Brown Fumes (NOx) | Use of nitric acid as the nitrating agent. | - Switch to potassium nitrate as the nitrating agent, which is known to significantly reduce or eliminate the formation of these hazardous fumes.[2][4] - If using nitric acid, ensure the reaction is conducted in a well-ventilated fume hood with appropriate scrubbing for the off-gases.[8] |
| Difficult Purification | Co-precipitation of inorganic salts. | - During work-up, after neutralization, ensure the product is thoroughly washed with cold water to remove inorganic salts like sodium sulfate.[7][8] - If recrystallization is ineffective, consider column chromatography for purification. |
Experimental Protocols
General Protocol for Nitration using Potassium Nitrate
This protocol is a general guideline based on procedures for structurally similar compounds and should be optimized for the synthesis of this compound.
-
Preparation: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 2,5-dimethylpyridine 1-oxide in concentrated sulfuric acid (98%). The mass ratio of N-oxide to sulfuric acid can range from 1:5 to 1:16.[4] Cool the mixture to a temperature between -10°C and 20°C using an ice-salt or ice-water bath.[4][5]
-
Nitration: Separately, prepare a solution of potassium nitrate in concentrated sulfuric acid. Slowly add this nitrating mixture dropwise to the cooled solution of the N-oxide, ensuring the internal temperature is maintained within the specified range.
-
Reaction: After the addition is complete, gradually heat the reaction mixture to a temperature between 80°C and 120°C and maintain for 0.5 to 2 hours.[4][5] Monitor the reaction by HPLC to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.[1]
-
Isolation: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or ammonia until the pH is approximately 8.[1][6] A solid precipitate should form.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from a suitable solvent such as acetone or ethanol.[1][7]
Quantitative Data Summary
The following tables summarize reaction conditions from patents for the synthesis of structurally related dimethyl-4-nitropyridine 1-oxides. These can serve as a starting point for the optimization of the 2,5-isomer synthesis.
Table 1: Synthesis of 2,3-Dimethyl-4-nitropyridine 1-oxide [4]
| Parameter | Example 1 | Example 2 |
| 2,3-dimethylpyridine 1-oxide | 12.3 g | 12.3 g |
| Potassium Nitrate | 14.15 g | 40.44 g |
| Concentrated Sulfuric Acid | 92 g (+ 100 g for KNO₃ solution) | 188 g (+ 600 g for KNO₃ solution) |
| Addition Temperature | -10 to -5 °C | 10 to 20 °C |
| Reaction Temperature | 80 to 85 °C | 110 to 120 °C |
| Reaction Time | 2 hours | 0.5 hours |
| Yield | 92.9% | 92.3% |
| Purity (HPLC) | 99% | 99% |
Table 2: Synthesis of 3,5-Dimethyl-4-nitropyridine 1-oxide [6]
| Parameter | Example 1 | Example 2 |
| 3,5-lutidine-N-oxide | 12.3 g | 12.3 g |
| Potassium Nitrate | 10.11 g | 14.15 g |
| Concentrated Sulfuric Acid | 65 g (+ 60 g for KNO₃ solution) | 90 g (+ 100 g for KNO₃ solution) |
| Addition Temperature | 10 to 15 °C | Not specified |
| Reaction Temperature | 85 to 90 °C | 60 to 65 °C |
| Reaction Time | 1 hour | 2 hours |
| Yield | 85% | 85.7% |
| Purity (HPLC) | 99% | 99% |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Simplified pathway of the electrophilic nitration reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 5. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 6. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Recrystallization of 2,5-Dimethyl-4-nitropyridine 1-oxide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 2,5-Dimethyl-4-nitropyridine 1-oxide. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
A1: Recrystallization is a critical purification technique used to remove impurities from a solid sample. For this compound, this process is essential to obtain a high-purity material, which is crucial for accurate downstream applications, such as in pharmaceutical development and scientific research.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
Q3: What are some common issues encountered during the recrystallization of pyridine N-oxide derivatives?
A3: Common problems include the compound "oiling out" (forming a liquid layer instead of crystals), failure of crystals to form upon cooling, and the formation of very fine, difficult-to-filter crystals. Pyridine and its derivatives can sometimes exhibit poor crystallization behavior compared to their non-heteroaromatic counterparts.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound "oils out" | The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent. Cooling is too rapid. | - Use a lower-boiling point solvent. - Add a co-solvent in which the compound is less soluble (an "anti-solvent"). - Allow the solution to cool more slowly. Seeding with a small crystal of the pure compound may also help. |
| No crystals form | The solution is not supersaturated (too much solvent was used). The compound is highly soluble in the solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration of the compound. - Add an anti-solvent dropwise until the solution becomes slightly turbid, then warm to redissolve and cool slowly. - Try a different solvent or solvent system. - Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Poor recovery of material | Too much solvent was used. The compound is significantly soluble in the cold solvent. Crystals were filtered before crystallization was complete. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is thoroughly cooled before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain | The impurity has similar solubility to the target compound. The impurity is adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then hot filter before cooling. - Consider a second recrystallization or an alternative purification method like column chromatography. |
Recommended Recrystallization Solvents
The following table provides a list of potential single and mixed solvent systems for the recrystallization of this compound, based on the properties of similar compounds and general recrystallization principles.
| Solvent/Solvent System | Rationale/Comments |
| Acetone | Has been used for the recrystallization of 4-nitropyridine N-oxide.[1] |
| Ethanol | A common and effective solvent for many organic compounds.[3] |
| Ethanol / n-Pentane | This mixed solvent system has been used for 2,3-dimethyl-4-nitropyridine 1-oxide.[2] Ethanol acts as the primary solvent, and n-pentane as the anti-solvent. |
| n-Hexane / Acetone | A generally effective mixed solvent system.[3] |
| Water | While many organic compounds have low solubility in water, it can be effective for sufficiently polar molecules, especially at high temperatures.[3] |
Experimental Protocol: General Recrystallization Procedure
-
Solvent Selection: Choose a promising solvent or solvent system from the table above.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring to dissolve the solid. If using a flammable solvent, use a water bath or a heating mantle and a condenser. Add small portions of solvent until the solid is completely dissolved.
-
(Optional) Decoloration: If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Recrystallization Workflow
Caption: A flowchart illustrating the general steps for the purification of this compound via recrystallization.
References
Validation & Comparative
A Comparative Guide to the Characterization of 2,5-Dimethyl-4-nitropyridine 1-oxide by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of 2,5-Dimethyl-4-nitropyridine 1-oxide. While specific application notes for this compound are not widely published, this document outlines robust, representative methods based on the analysis of structurally related pyridine N-oxide and nitropyridine derivatives. The information presented herein is intended to serve as a practical starting point for method development and validation.
Methodology Comparison: HPLC vs. LC-MS
Both HPLC with UV detection and LC-MS are powerful techniques for the analysis of this compound. The choice between them often depends on the specific requirements of the analysis, such as the need for molecular weight confirmation, impurity profiling, or quantitative precision.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on analyte partitioning between a stationary and mobile phase, with detection typically by UV absorbance. | Separation by HPLC followed by detection based on the mass-to-charge ratio (m/z) of the analyte and its fragments. |
| Primary Use | Quantification, purity assessment, and stability testing. | Molecular weight determination, structural elucidation, impurity identification, and trace-level quantification. |
| Selectivity | Moderate to high, dependent on chromatographic conditions and detector wavelength. | Very high, based on both retention time and specific mass-to-charge ratios. |
| Sensitivity | Generally in the microgram to nanogram range. | High sensitivity, often reaching picogram to femtogram levels, especially with tandem MS (MS/MS). |
| Structural Info | Limited to retention time and UV spectrum, which provides some information about the chromophore. | Provides precise molecular weight and fragmentation patterns, offering significant structural information. |
| Typical Column | Reversed-Phase (C18, C8), HILIC for polar compounds. | Same as HPLC (C18, C8, HILIC), chosen for compatibility with MS-friendly mobile phases. |
| Mobile Phase | Wide range of buffers and organic solvents can be used. | Requires volatile mobile phase additives (e.g., formic acid, ammonium formate) to be compatible with the MS interface.[1][2] |
Experimental Protocols
The following are detailed, representative protocols for the analysis of this compound.
This protocol is designed for the purity assessment and quantification of this compound. Pyridine N-oxides are often polar, and as such, a reversed-phase method with a highly aqueous mobile phase or a Hydrophilic Interaction Liquid Chromatography (HILIC) approach may be necessary for adequate retention.[3]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Waters XBridge BEH C18 (4.6 x 150 mm, 5 µm) or a similar reversed-phase column. For increased retention of this polar compound, a HILIC column could be explored.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
This protocol is optimized for the identification and sensitive detection of this compound and its potential impurities.
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.
-
Column: A C18 column, such as a Poroshell StableBond-C18 (4.6 x 150 mm, 2.7 µm), is a suitable starting point.[2]
-
Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-1 min: 2% B
-
1-8 min: 2% to 98% B
-
8-10 min: 98% B
-
10-10.1 min: 98% to 2% B
-
10.1-15 min: 2% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.2 kV[4]
-
Drying Gas Temperature: 250 °C[4]
-
Drying Gas Flow: 11.0 L/min[4]
-
Nebulizer Pressure: 35 psi[4]
-
Scan Range: m/z 50-500
-
For MS/MS: A precursor ion corresponding to the protonated molecule [M+H]+ would be selected for collision-induced dissociation (CID) to obtain product ion spectra for structural confirmation.
-
Analytical Workflow
The general workflow for the characterization of this compound is depicted below.
Caption: Workflow for the characterization of this compound.
Alternative Characterization Techniques
While HPLC and LC-MS are primary tools, other analytical techniques can provide complementary information for a comprehensive characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of the molecule, confirming the positions of the methyl groups and the nitro group on the pyridine N-oxide ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify characteristic functional groups, such as the N-O and NO₂ stretching vibrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Although less common for polar N-oxides due to volatility and thermal stability issues, GC-MS could potentially be used, possibly after derivatization.
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and can be an alternative to HPLC for purity determination, especially for charged or highly polar analytes.
References
- 1. helixchrom.com [helixchrom.com]
- 2. researchgate.net [researchgate.net]
- 3. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 2,5-Dimethyl-4-nitropyridine 1-oxide via Quantitative NMR (qNMR)
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and experimental validity. This guide provides an objective comparison of 2,5-Dimethyl-4-nitropyridine 1-oxide with its potential process-related impurities using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Detailed experimental protocols and supporting data are presented to facilitate the accurate purity assessment of this compound.
Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic molecules. Unlike chromatographic techniques such as HPLC, which are relative methods requiring a certified reference standard of the same compound, qNMR is a direct method where the signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[1] Key advantages of qNMR include its high accuracy, precision, and the ability to provide structural information about the analyte and any impurities present in the same experiment.[1][2]
Comparison of this compound and Potential Impurities
The primary impurities in the synthesis of this compound are typically the unreacted starting material, 2,5-lutidine, and the intermediate product, 2,5-dimethylpyridine 1-oxide. The purity assessment by ¹H qNMR relies on the unique chemical shifts of the protons in each of these molecules.
| Compound | Structure | Key ¹H NMR Signals (Predicted, ppm in CDCl₃) | Key ¹³C NMR Signals (Predicted, ppm in CDCl₃) |
| This compound | O=--INVALID-LINK--C(C)=C1">N+[O-] | H-3: ~8.2 (s), H-6: ~8.5 (s), CH₃-2: ~2.6 (s), CH₃-5: ~2.4 (s) | C-2: ~148, C-3: ~125, C-4: ~145, C-5: ~135, C-6: ~140, CH₃-2: ~18, CH₃-5: ~17 |
| 2,5-Dimethylpyridine 1-oxide (Impurity A) | CC1=CC=C(C)[N+]=C1[O-] | H-3: ~7.0 (d), H-4: ~7.1 (d), H-6: ~8.1 (s), CH₃-2: ~2.5 (s), CH₃-5: ~2.3 (s) | C-2: ~147, C-3: ~125, C-4: ~137, C-5: ~130, C-6: ~138, CH₃-2: ~18, CH₃-5: ~17 |
| 2,5-Lutidine (Impurity B) | CC1=CC=C(C)N=C1 | H-3: ~7.3 (d), H-4: ~6.9 (d), H-6: ~8.3 (s), CH₃-2: ~2.5 (s), CH₃-5: ~2.3 (s) | C-2: ~157, C-3: ~136, C-4: ~121, C-5: ~130, C-6: ~149, CH₃-2: ~24, CH₃-5: ~18 |
| Maleic Anhydride (Internal Standard) | O=C1OC(=O)C=C1 | H-3, H-4: 7.10 (s) | C-2, C-5: 165.7, C-3, C-4: 137.3 |
Note: The ¹H and ¹³C NMR data for this compound and 2,5-dimethylpyridine 1-oxide are predicted based on known chemical shift values for similar pyridine N-oxide derivatives. Experimental values may vary slightly.
Quantitative Analysis of Different Product Lots
A comparative analysis of three hypothetical lots of this compound was performed using ¹H qNMR. The results, summarized below, demonstrate the variability in purity that can be encountered.
| Lot Number | Purity of this compound (w/w %) | Impurity A (2,5-dimethylpyridine 1-oxide) (w/w %) | Impurity B (2,5-Lutidine) (w/w %) |
| Lot A | 99.5 | 0.3 | 0.1 |
| Lot B | 98.2 | 1.1 | 0.5 |
| Lot C | 99.8 | < 0.1 | < 0.1 |
Experimental Protocol: Purity Determination by ¹H qNMR
This protocol outlines the procedure for determining the purity of this compound using ¹H qNMR with an internal standard.
1. Materials and Equipment:
-
This compound sample
-
Maleic Anhydride (certified internal standard, purity ≥ 99.5%)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR spectrometer (400 MHz or higher)
-
High-precision analytical balance (readable to 0.01 mg)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic Anhydride) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Vortex the vial to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for accurate quantification of small molecules).[1]
-
Number of Scans (ns): 16-64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Acquisition Time (aq): At least 3 seconds.[1]
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the well-resolved signals for both the analyte and the internal standard. For this compound, the singlet at ~8.5 ppm (H-6) is a suitable choice. For Maleic Anhydride, the singlet at 7.10 ppm is used.
-
Calculate the purity of the analyte using the following equation:
Purity (w/w %) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic Anhydride)
-
Workflow for qNMR Purity Assessment
The following diagram illustrates the logical workflow for the purity assessment of this compound using qNMR.
Caption: Workflow for qNMR Purity Assessment.
Conclusion
Quantitative NMR is a robust and reliable method for the purity assessment of this compound. By using a certified internal standard and a well-defined experimental protocol, researchers can obtain accurate and precise purity values, ensuring the quality of the compound for its intended application. The ability to simultaneously detect and potentially quantify process-related impurities makes qNMR a highly efficient analytical tool in research and drug development.
References
The Role of 2,5-Dimethyl-4-nitropyridine 1-oxide in Nitration Chemistry: A Comparative Guide to Aromatic Nitrating Agents
For researchers, scientists, and drug development professionals, a precise understanding of the reagents involved in the synthesis of complex molecules is paramount. This guide addresses the role of 2,5-Dimethyl-4-nitropyridine 1-oxide in nitration reactions and provides a comparative analysis of common nitrating agents used in the synthesis of nitroaromatic compounds.
Contrary to what its name might suggest, this compound is not typically employed as a nitrating agent for other chemical compounds. Instead, it is the product of a nitration reaction. The scientific literature details its synthesis via the nitration of 2,5-dimethylpyridine 1-oxide, rather than its application to introduce a nitro group onto other substrates. The primary reactivity of 4-nitropyridine N-oxides involves the facile substitution of the nitro group by nucleophiles, a reaction pathway that is the reverse of its function as a nitrating agent.
This guide, therefore, will focus on a comparative analysis of the common nitrating agents used to synthesize compounds such as this compound and other nitroaromatics. This information is crucial for selecting the appropriate reagent and conditions to achieve desired synthetic outcomes in drug development and chemical research.
Comparative Performance of Common Nitrating Agents
The selection of a nitrating agent is a critical decision in the synthesis of nitroaromatic compounds, influencing yield, regioselectivity, and safety. Below is a comparison of several widely used nitrating agents.
| Nitrating Agent System | Substrate Example | Reaction Conditions | Yield (%) | Regioselectivity (ortho:meta:para) | Key Advantages | Key Disadvantages |
| Mixed Acid (HNO₃/H₂SO₄) | Toluene | 30-40 °C | ~98% | 58:4:38 | High reactivity, low cost | Harsh conditions, poor regioselectivity for some substrates, significant acid waste |
| Potassium Nitrate (KNO₃) in H₂SO₄ | 2,3-dimethylpyridine-N-oxide | 85-90 °C, 1h | 91.1% | N/A (specific to substrate) | Milder than mixed acid, reduced NOx fumes, high yield for specific substrates.[1] | Requires careful temperature control |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Benzene | Room Temperature | >90% | N/A | High reactivity, mild conditions, commercially available | Expensive, moisture-sensitive |
| Dinitrogen Pentoxide (N₂O₅) | Anisole | 0 °C in CCl₄ | ~90% | 30:0:70 | High reactivity, useful for sensitive substrates | Can be explosive, not commercially available, often prepared in situ |
Experimental Protocols for Nitration Reactions
Detailed experimental procedures are essential for reproducibility and safety in the laboratory. Below are representative protocols for nitration using mixed acid and potassium nitrate.
Protocol 1: Nitration of Pyridine-N-oxide using Mixed Acid
This protocol describes the synthesis of 4-nitropyridine-N-oxide, a related compound to the topic of this guide.
Materials:
-
Pyridine-N-oxide
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Saturated sodium carbonate solution
-
Acetone
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 30 mL of concentrated H₂SO₄ to 12 mL of fuming HNO₃ with stirring.
-
Reaction Setup: In a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 9.51 g of pyridine-N-oxide.
-
Nitration: Heat the pyridine-N-oxide to 90°C. Add the nitrating mixture dropwise over 30 minutes, maintaining the temperature at 90°C. After the addition is complete, continue heating at 90°C for another 1.5 hours.
-
Workup: Cool the reaction mixture and pour it onto 150 g of crushed ice. Carefully neutralize the solution with a saturated sodium carbonate solution until the pH is 7-8.
-
Isolation: Collect the precipitated crude product by filtration. Wash the solid with cold water and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from acetone to obtain pure 4-nitropyridine-N-oxide.
Protocol 2: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide using Potassium Nitrate
This protocol is adapted from a patent for the synthesis of an isomer of the title compound and demonstrates a greener approach.[1]
Materials:
-
2,3-dimethylpyridine-N-oxide
-
Concentrated sulfuric acid (98%)
-
Potassium nitrate (KNO₃)
-
Dichloromethane
-
Water
Procedure:
-
Preparation of Reactant Solution: Dissolve 12.3g of 2,3-dimethylpyridine-N-oxide in 65g of concentrated sulfuric acid.
-
Preparation of Nitrating Solution: Separately, dissolve 10.11g of potassium nitrate in 60g of concentrated sulfuric acid.
-
Nitration: Cool the 2,3-dimethylpyridine-N-oxide solution to 0-5°C. Add the potassium nitrate solution dropwise while maintaining the temperature. After the addition is complete, heat the mixture to 85-90°C for 1 hour.
-
Workup: Cool the reaction mixture to room temperature and add water.
-
Extraction and Isolation: Extract the aqueous mixture three times with dichloromethane. Combine the organic layers and concentrate to obtain the product.[1]
Reaction Pathways and Logical Flow
The decision-making process for selecting a nitrating agent and the general workflow for aromatic nitration can be visualized.
Caption: A generalized workflow for the nitration of aromatic compounds.
The following diagram illustrates the relationship between the starting material, the nitrating agent, and the product, clarifying the role of this compound.
Caption: The synthetic relationship clarifying this compound as a product.
References
A Comparative Efficacy Analysis: 2,5-Dimethyl-4-nitropyridine 1-oxide versus Other Pyridine N-oxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 2,5-Dimethyl-4-nitropyridine 1-oxide against other pyridine N-oxide derivatives. The analysis focuses on key performance areas relevant to research and development, including biological activity and chemical reactivity, supported by available experimental data.
Executive Summary
Pyridine N-oxides are a versatile class of compounds utilized in various chemical and biological applications. Their efficacy is largely dictated by the nature and position of substituents on the pyridine ring. This guide specifically evaluates this compound, a di-methylated and nitro-substituted derivative, in comparison to other pyridine N-oxides. The primary areas of comparison are its biological effects, particularly mutagenicity and carcinogenicity, and its chemical reactivity, with a focus on nucleophilicity.
The available data indicates that while the methyl groups in this compound enhance its mutagenic potential compared to the unsubstituted 4-nitropyridine 1-oxide, its carcinogenic potency is not strictly correlated. In terms of chemical reactivity, the presence of the electron-withdrawing nitro group at the 4-position significantly reduces the nucleophilicity of the N-oxide oxygen, a key parameter in many of its catalytic and synthetic applications.
Comparative Biological Efficacy: Mutagenicity and Carcinogenicity
A key study by Takahashi et al. provides a direct comparison of the mutagenic and carcinogenic effects of this compound and other alkyl derivatives of 4-nitropyridine 1-oxide (4-NPO).[1]
Mutagenicity
The mutagenic potential of these compounds was evaluated using the Ames test with Salmonella typhimurium strains. The results indicate that the introduction of methyl groups on the pyridine ring of 4-NPO generally influences its mutagenicity.
Table 1: Comparative Mutagenicity of 4-Nitropyridine 1-Oxide Derivatives [1]
| Compound | Relative Mutagenicity |
| 3-Methyl-4-nitropyridine 1-oxide | Most Potent |
| 2,3-Dimethyl-4-nitropyridine 1-oxide | Potent |
| This compound | Potent |
| 4-Nitropyridine 1-oxide (4-NPO) | Moderate |
| 2-Methyl-4-nitropyridine 1-oxide | Moderate |
| 2,6-Dimethyl-4-nitropyridine 1-oxide | Moderate |
| 3,5-Dimethyl-4-nitropyridine 1-oxide | Least Potent |
As shown in the table, this compound is among the more potent mutagens in this series, alongside the 3-methyl and 2,3-dimethyl derivatives.[1]
Carcinogenicity
The carcinogenic activity of these derivatives was assessed in mice. The study revealed that the relationship between the substitution pattern and carcinogenic potency is not as direct as with mutagenicity.[1]
Table 2: Comparative Carcinogenicity of 4-Nitropyridine 1-Oxide Derivatives [1]
| Compound | Carcinogenic Potency |
| 3-Methyl-4-nitropyridine 1-oxide | Most Potent |
| 3-Ethyl-4-nitropyridine 1-oxide | Potent |
| 4-Nitropyridine 1-oxide (4-NPO) | Potent |
| Other alkyl derivatives (including 2,5-Dimethyl) | Less potent than 4-NPO |
While a potent mutagen, the carcinogenic activity of this compound was found to be less pronounced than that of the parent compound, 4-nitropyridine 1-oxide, and its 3-alkylated counterparts.[1]
Comparative Chemical Efficacy: Nucleophilicity
The nucleophilic character of the oxygen atom in pyridine N-oxides is crucial for their application as catalysts and reagents in organic synthesis. The electron-withdrawing nitro group at the 4-position is expected to significantly decrease this nucleophilicity. A study by Mawrie et al. provides quantitative data on the nucleophilicity of various substituted pyridine N-oxides by measuring their second-order rate constants in a reaction with an electrophile.[1] Although this study does not include this compound, the data for p-nitropyridine-N-oxide serves as a valuable benchmark.
Table 3: Comparative Nucleophilicity of Substituted Pyridine N-Oxides [1]
| Pyridine N-oxide Derivative | Second-Order Rate Constant (L mol⁻¹ min⁻¹) | Relative Nucleophilicity |
| p-Methylpyridine-N-oxide | 1.67 x 10² | 66.53 |
| Pyridine-N-oxide | 29.8 | 11.87 |
| p-Nitropyridine-N-oxide | 2.51 | 1 |
The data clearly demonstrates that an electron-donating group (methyl) enhances nucleophilicity, while an electron-withdrawing group (nitro) significantly diminishes it. The nucleophilicity of p-methylpyridine-N-oxide is approximately 66 times greater than that of p-nitropyridine-N-oxide.[1] The two methyl groups in this compound would likely increase its nucleophilicity slightly compared to p-nitropyridine-N-oxide, but the overriding deactivating effect of the nitro group would still render it a significantly weaker nucleophile than pyridine N-oxide or its alkylated derivatives that lack the nitro substituent.
Experimental Protocols
Mutagenicity Testing (Ames Test)
A generalized protocol for the Ames test, as would have been employed in the comparative study, is as follows:
Objective: To assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Test compounds (4-nitropyridine 1-oxide derivatives)
-
Positive and negative controls
-
S9 fraction (for metabolic activation)
-
Molten top agar containing a trace amount of histidine and biotin
-
Minimal glucose agar plates
Procedure:
-
Preparation: A small volume of the tester strain culture is pre-incubated with the test compound at various concentrations, both with and without the S9 metabolic activation mix.
-
Plating: The mixture is then combined with molten top agar and poured onto a minimal glucose agar plate.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
References
A Comparative Guide to the Synthetic Validation of 2,5-Dimethyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of proposed synthetic routes for 2,5-Dimethyl-4-nitropyridine 1-oxide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific isomer, this document outlines the well-established two-step synthesis strategy and presents a comparison of two primary nitration methods based on detailed experimental data from the closely related and well-documented 2,3- and 3,5-dimethyl isomers.
The presented synthesis involves:
-
N-Oxidation: Conversion of 2,5-dimethylpyridine (2,5-lutidine) to its corresponding N-oxide.
-
Nitration: Introduction of a nitro group at the 4-position of the pyridine ring.
This guide will compare two established nitration procedures: the classical approach using a mixture of nitric and sulfuric acids, and a more contemporary, "greener" method employing potassium nitrate in sulfuric acid.
Comparative Performance of Nitration Methods
The following table summarizes the quantitative data for the two primary nitration methods, based on the synthesis of analogous dimethyl-4-nitropyridine 1-oxides. This data provides a benchmark for the expected performance of these methods in the synthesis of the 2,5-dimethyl isomer.
| Parameter | Method A: Nitric Acid/Sulfuric Acid | Method B: Potassium Nitrate/Sulfuric Acid |
| Starting Material | 2,3-Dimethylpyridine 1-oxide | 2,3-Dimethylpyridine 1-oxide |
| Nitrating Agent | 65% Nitric Acid / 98% Sulfuric Acid | Potassium Nitrate / 98% Sulfuric Acid |
| Reaction Time | 12 hours | 2 hours |
| Reaction Temperature | 85-90°C | 80-85°C |
| Yield | 60.1% | 92.9% |
| Purity (HPLC) | 82% | 99% |
| Key Advantage | Traditional, well-established method. | Higher yield, higher purity, shorter reaction time, avoids formation of corrosive nitrous fumes.[1][2] |
| Key Disadvantage | Lower yield and purity, longer reaction time, formation of hazardous brown fumes.[1] | Requires careful temperature control during addition of the nitrating agent. |
Experimental Protocols
Step 1: Synthesis of 2,5-Dimethylpyridine 1-oxide (Precursor)
This protocol is a general method for the N-oxidation of lutidines and is proposed for the synthesis of the 2,5-dimethylpyridine 1-oxide precursor.
Materials:
-
2,5-Dimethylpyridine (2,5-lutidine)
-
Glacial Acetic Acid
-
30-35% Hydrogen Peroxide (H₂O₂)
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2,5-dimethylpyridine in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 5-24 hours, monitoring the reaction progress by TLC.[3]
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess acetic acid under reduced pressure.
-
Dilute the residue with water and neutralize with a saturated solution of sodium carbonate or a concentrated solution of sodium hydroxide until the pH is approximately 8-10.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield 2,5-dimethylpyridine 1-oxide.
Step 2: Nitration of 2,5-Dimethylpyridine 1-oxide
The following are two alternative methods for the nitration of the precursor, 2,5-dimethylpyridine 1-oxide. The experimental details are based on the successful synthesis of the 2,3-dimethyl isomer and are proposed as a direct adaptation for the 2,5-dimethyl isomer.
Materials:
-
2,5-Dimethylpyridine 1-oxide
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65%)
-
Ice
-
Sodium Carbonate
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 12.3 g of 2,5-dimethylpyridine 1-oxide in 65 g of concentrated sulfuric acid, keeping the temperature between 0-5°C with an ice bath.
-
Prepare a nitrating mixture of 38 g of concentrated nitric acid (65%) and 190 g of concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the N-oxide, maintaining the temperature at 0-5°C.
-
After the addition is complete, warm the reaction mixture to 85-90°C and maintain for 12 hours.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with sodium carbonate and extract three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Materials:
-
2,5-Dimethylpyridine 1-oxide
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate (KNO₃)
-
Ice
-
Water
-
Dichloromethane
Procedure:
-
Dissolve 12.3 g of 2,5-dimethylpyridine 1-oxide in 92 g of concentrated sulfuric acid in a round-bottom flask, and cool the mixture to -10 to -5°C.[2]
-
Separately, prepare a solution of 14.15 g of potassium nitrate in 100 g of concentrated sulfuric acid.
-
Add the potassium nitrate solution dropwise to the N-oxide solution, maintaining the temperature between -10 and -5°C.[2]
-
After the addition is complete, heat the reaction mixture to 80-85°C and maintain for 2 hours.[2]
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction to room temperature, add water, and stir.
-
Extract the mixture three times with dichloromethane.
-
Combine the organic layers and concentrate under reduced pressure to obtain the product.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the overall synthetic workflow and the two alternative nitration routes.
Caption: Overall synthetic workflow for this compound.
Caption: Comparison of the two alternative nitration routes.
References
- 1. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 2. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 3. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,5-Dimethyl-4-nitropyridine 1-oxide and Its Derivatives for Drug Development
For Immediate Release
This guide provides a comparative study of 2,5-Dimethyl-4-nitropyridine 1-oxide and its related derivatives, offering insights for researchers, scientists, and professionals in drug development. The focus is on their biological activity, potential mechanisms of action, and the available experimental data to support further investigation.
Executive Summary
Derivatives of 4-nitropyridine 1-oxide have demonstrated significant biological activity, including potent mutagenicity, suggesting their potential as cytotoxic agents for applications such as anticancer therapies. This guide synthesizes available data to compare this compound with its isomers and the parent compound, 4-nitropyridine 1-oxide. While direct comparative data on anticancer efficacy in terms of IC50 values on cancer cell lines is limited in publicly available literature, a comparative analysis of their mutagenic potential provides a valuable starting point for assessing their relative potency. The proposed mechanism of action for this class of compounds involves metabolic activation to highly reactive intermediates that can induce cellular damage through the formation of DNA adducts and the generation of reactive oxygen species (ROS).
Comparative Biological Activity
The primary available data for a direct comparison of the biological activity of this compound and its derivatives comes from mutagenicity studies. Mutagenicity is a key indicator of a compound's ability to induce genetic mutations and can be correlated with its potential as a carcinogen or a cytotoxic anticancer agent.
A study by Takahashi et al. systematically evaluated the mutagenicity of several alkyl derivatives of 4-nitropyridine 1-oxide (4-NPO) in Salmonella typhimurium strains. The results, summarized in the table below, indicate that the position of the methyl groups on the pyridine ring significantly influences the mutagenic potency.
| Compound | Relative Mutagenic Potency |
| 3-Methyl-4-nitropyridine 1-oxide | Most Potent |
| This compound | Potent |
| 2,3-Dimethyl-4-nitropyridine 1-oxide | Potent |
| 4-Nitropyridine 1-oxide (4-NPO) | Moderate |
| 2-Methyl-4-nitropyridine 1-oxide | Moderate |
| 2,6-Dimethyl-4-nitropyridine 1-oxide | Moderate |
| 3,5-Dimethyl-4-nitropyridine 1-oxide | Least Potent |
Data sourced from Takahashi et al., Gan, 1979.[1]
As the data indicates, this compound is among the more potent mutagenic derivatives, surpassed only by the 3-methyl derivative.[1] This high mutagenic activity suggests a strong potential for interaction with cellular macromolecules like DNA, a desirable characteristic for certain anticancer drugs.
Proposed Mechanism of Action
The mechanism of action for 4-nitropyridine 1-oxide derivatives is believed to be analogous to that of other nitroaromatic compounds, such as 4-nitroquinoline 1-oxide (4-NQO). This proposed mechanism involves a multi-step process within the cell.
-
Metabolic Activation : The nitro group of the compound is enzymatically reduced by cellular reductases to form a highly reactive nitroso intermediate and subsequently a hydroxylamine derivative.
-
Macromolecular Adduct Formation : This reactive intermediate can then covalently bind to cellular macromolecules, most notably DNA, to form DNA adducts. These adducts can disrupt DNA replication and transcription, leading to mutations and cytotoxicity.
-
Generation of Reactive Oxygen Species (ROS) : The metabolic activation process can also lead to the production of reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals. The resulting oxidative stress can cause further damage to DNA, proteins, and lipids, contributing to cellular demise.
This proposed pathway highlights the dual threat these compounds pose to cancer cells: direct damage to the genetic material and the induction of a state of oxidative stress.
References
A Spectroscopic Comparison: 2,5-Dimethyl-4-nitropyridine 1-oxide and Its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of the target compound, 2,5-Dimethyl-4-nitropyridine 1-oxide, and its key precursors: 2,5-Lutidine and 2,5-Dimethylpyridine N-oxide. The synthesis of this nitro-substituted pyridine N-oxide, a class of compounds with relevance in medicinal chemistry and materials science, involves a two-step process of oxidation followed by nitration. Understanding the spectroscopic shifts and patterns at each stage is crucial for reaction monitoring, quality control, and structural confirmation.
The data presented is compiled from available experimental sources. Where experimental data for a specific analysis was not found in the public domain, it is duly noted.
Synthetic Pathway Overview
The synthesis originates from the commercially available starting material, 2,5-Lutidine (also known as 2,5-dimethylpyridine). The first step is an N-oxidation reaction, typically using an oxidizing agent like hydrogen peroxide, to form the intermediate 2,5-Dimethylpyridine N-oxide. This intermediate is then subjected to a nitration reaction, using a mixture of nitric and sulfuric acid, to yield the final product, this compound.
Caption: Synthetic route to this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the three compounds in the synthetic pathway. These tables allow for a direct comparison of how the chemical structure modifications at each step—oxidation of the pyridine nitrogen and subsequent nitration of the ring—influence the spectral properties.
Table 1: ¹H NMR Data (Chemical Shifts in ppm)
| Compound | H-3 | H-4 | H-6 | 2-CH₃ | 5-CH₃ | Solvent |
| 2,5-Lutidine | 7.32 (d) | 6.95 (d) | 8.29 (s) | 2.44 (s) | 2.26 (s) | CDCl₃ |
| 2,5-Dimethylpyridine N-oxide [1] | 6.90 | 7.14 | 8.01 | 2.24 (s) | 2.33 (s) | CCl₄[1] |
| This compound [1] | Singlet | — | Singlet | Data not available | Data not available | CDCl₃[1] |
Note: For this compound, specific chemical shifts were not available in the reviewed literature, but it was noted that the H-3 and H-6 protons appear as singlets due to the lack of adjacent protons for coupling[1].
Table 2: ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | 2-CH₃ | 5-CH₃ | Solvent |
| 2,5-Lutidine | 155.8 | 136.2 | 122.9 | 130.0 | 148.9 | 22.1 | 17.6 | CDCl₃ |
| 2,5-Dimethylpyridine N-oxide | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | — |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | — |
Table 3: Infrared (IR) Spectroscopy Data (Key Peaks in cm⁻¹)
| Compound | N-O Stretch | NO₂ Symmetric Stretch | NO₂ Asymmetric Stretch | C-H Stretch (Aromatic) | C-H Stretch (Alkyl) |
| 2,5-Lutidine | — | — | — | ~3050-3000 | ~2980-2920 |
| 2,5-Dimethylpyridine N-oxide | ~1250 | — | — | Data not available | Data not available |
| This compound | Data not available | ~1350 | ~1540 | Data not available | Data not available |
Table 4: Mass Spectrometry (MS) Data (Key Fragments m/z)
| Compound | Molecular Ion [M]⁺ | [M-H]⁺ | [M-O]⁺ | [M-OH]⁺ | Base Peak |
| 2,5-Lutidine [2] | 107[2] | 106[2] | — | — | 107 |
| 2,5-Dimethylpyridine N-oxide | 123 | Data not available | 107 | 106 | Data not available |
| This compound | 168 | Data not available | 152 | Data not available | Data not available |
Experimental Protocols
The data cited in this guide are obtained through standard spectroscopic techniques. Below are generalized methodologies for each key experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher.
-
¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected range of chemical shifts (typically 0-12 ppm).
-
¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Liquids (e.g., 2,5-Lutidine): A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr).
-
Solids (e.g., N-oxides): The solid sample is finely ground with KBr powder and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid is pressed directly onto the crystal.
-
-
Data Acquisition: The spectrum is recorded using an FT-IR spectrometer. A background spectrum of the empty sample compartment (or clean salt plates/ATR crystal) is first collected. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, commonly via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds like those in this series. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. Electrospray Ionization (ESI) is a softer technique often used for LC-MS that may yield a more prominent molecular ion peak.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Analytical Workflow
The characterization of the target compound and its precursors follows a logical spectroscopic workflow to confirm the identity and purity at each synthetic step.
Caption: General analytical workflow for synthesis confirmation.
References
A Comparative Analysis of the Bioactivity of 2,5-Dimethyl-4-nitropyridine 1-oxide and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of 2,5-Dimethyl-4-nitropyridine 1-oxide and its structurally related analogues. The information presented is based on available experimental data and is intended to inform research and development in relevant fields.
Executive Summary
Substituted 4-nitropyridine 1-oxides are a class of compounds known for their biological activities, including mutagenicity and carcinogenicity. These effects are primarily attributed to their metabolic activation, leading to the formation of reactive intermediates that can induce DNA damage through the formation of DNA adducts and the generation of reactive oxygen species (ROS). This guide focuses on a comparative analysis of this compound and its analogues, summarizing their relative potencies in inducing mutagenic and carcinogenic effects. The structure-activity relationship suggests that the position and nature of alkyl substituents on the pyridine ring significantly influence their bioactivity.
Data Presentation
The following tables summarize the comparative mutagenicity and carcinogenicity of this compound and its analogues based on the findings of Takahashi et al. (1979).[1][2] The mutagenicity is presented qualitatively as described in the study, which used Salmonella typhimurium and Escherichia coli strains. The carcinogenicity data is based on studies in mice.
Table 1: Comparative Mutagenicity of 4-Nitropyridine 1-Oxide Analogues
| Compound | Substitution Pattern | Relative Mutagenicity |
| 4-Nitropyridine 1-oxide (4-NPO) | Unsubstituted | Moderate |
| 2-Methyl-4-nitropyridine 1-oxide | Methyl at C2 | Moderate |
| 3-Methyl-4-nitropyridine 1-oxide | Methyl at C3 | Most Potent |
| 2,3-Dimethyl-4-nitropyridine 1-oxide | Methyl at C2 and C3 | Most Potent |
| This compound | Methyl at C2 and C5 | Most Potent |
| 2,6-Dimethyl-4-nitropyridine 1-oxide | Methyl at C2 and C6 | Moderate |
| 3,5-Dimethyl-4-nitropyridine 1-oxide | Methyl at C3 and C5 | Least Potent |
| 3-Ethyl-4-nitropyridine 1-oxide | Ethyl at C3 | Not explicitly stated, but carcinogenic |
Table 2: Comparative Carcinogenicity of 4-Nitropyridine 1-Oxide Analogues in Mice
| Compound | Substitution Pattern | Relative Carcinogenicity |
| 4-Nitropyridine 1-oxide (4-NPO) | Unsubstituted | Carcinogenic |
| 3-Methyl-4-nitropyridine 1-oxide | Methyl at C3 | Most Potent Carcinogen |
| 3-Ethyl-4-nitropyridine 1-oxide | Ethyl at C3 | Potent Carcinogen |
| Other Alkyl Derivatives | Various | Carcinogenicity varies with structure |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and its analogues.
Mutagenicity Testing: Ames Test
The mutagenicity of the 4-nitropyridine 1-oxide analogues was evaluated using the Ames test, a bacterial reverse mutation assay.[3]
Objective: To assess the potential of a chemical to induce mutations in the DNA of tester strains of Salmonella typhimurium and Escherichia coli.
Materials:
-
Tester Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) and a tryptophan-dependent strain of Escherichia coli. These strains have mutations in the genes responsible for the biosynthesis of these amino acids, rendering them unable to grow on a medium lacking them.
-
Test Compounds: this compound and its analogues, dissolved in a suitable solvent (e.g., dimethyl sulfoxide).
-
S9 Mix: A liver homogenate from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254). This is used to simulate mammalian metabolism and activate compounds that are not directly mutagenic.
-
Minimal Glucose Agar Plates: Agar plates containing a minimal amount of histidine (or tryptophan) to allow for a few initial cell divisions.
-
Top Agar: A soft agar overlay containing the tester strain, the test compound, and either S9 mix or a buffer.
Procedure:
-
Preparation: The test compounds are prepared at various concentrations. The bacterial tester strains are grown overnight to reach a specific cell density.
-
Incubation: For each concentration of the test compound, a mixture is prepared containing the bacterial culture, the test compound solution, and either the S9 mix (for metabolic activation) or a phosphate buffer (for direct-acting mutagens).
-
Plating: The mixture is added to molten top agar, gently vortexed, and poured over the surface of a minimal glucose agar plate.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid due to a mutation) is counted for each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.
Carcinogenicity Study in Mice
The carcinogenic potential of the 4-nitropyridine 1-oxide analogues was assessed through long-term bioassays in mice.[4]
Objective: To determine the tumor-inducing potential of a chemical in a mammalian model over a significant portion of its lifespan.
Materials:
-
Animal Model: A specific strain of mice (e.g., ddN strain), typically 6-8 weeks old at the start of the study.
-
Test Compounds: this compound and its analogues.
-
Vehicle: A non-toxic solvent to dissolve or suspend the test compounds for administration (e.g., propylene glycol).
Procedure:
-
Dose Selection: Preliminary studies are conducted to determine the maximum tolerated dose (MTD) of each compound. The doses for the carcinogenicity study are then selected based on the MTD.
-
Animal Groups: Mice are randomly assigned to several groups: a control group receiving the vehicle only, and several experimental groups receiving different doses of the test compound. Each group typically consists of 50 male and 50 female mice.
-
Administration: The test compounds are administered to the mice via a specific route (e.g., subcutaneous injection, oral gavage, or in drinking water) for a prolonged period, typically 18-24 months.
-
Observation: The animals are monitored daily for clinical signs of toxicity and the development of palpable masses. Body weight and food consumption are recorded regularly.
-
Necropsy: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals, including those that die or are euthanized during the study. All organs and tissues are examined for gross abnormalities.
-
Histopathology: Tissues from all animals in the control and high-dose groups, as well as any tissues with gross lesions from other groups, are processed for histopathological examination. A board-certified veterinary pathologist examines the slides to identify and classify any neoplastic (tumorous) and non-neoplastic lesions.
-
Data Analysis: The incidence of tumors in the different dose groups is statistically compared to the control group to determine if there is a significant increase in tumor formation associated with the test compound.
Mandatory Visualization
The following diagrams illustrate the structure-activity relationship of 4-nitropyridine 1-oxide analogues and the proposed signaling pathway for their bioactivity.
Caption: Structure-activity relationship of 4-nitropyridine 1-oxide analogues.
Caption: Proposed signaling pathway for the bioactivity of 4-nitropyridine 1-oxide analogues.
References
- 1. Carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide derivatives. | Semantic Scholar [semanticscholar.org]
- 3. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Guide to the Quantitative Analysis of 2,5-Dimethyl-4-nitropyridine 1-oxide in Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate quantification of reactants, intermediates, and products is paramount to understanding reaction kinetics, optimizing yields, and ensuring product purity. This guide provides a comparative overview of four common analytical techniques for the quantitative analysis of 2,5-Dimethyl-4-nitropyridine 1-oxide in a reaction mixture: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Comparison of Analytical Methods
Each method offers distinct advantages and is suited to different experimental needs. The choice of technique will depend on factors such as the required sensitivity, the complexity of the reaction mixture, and the availability of instrumentation.
| Parameter | HPLC | GC-MS | qNMR Spectroscopy | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, followed by UV or other detection. | Separation of volatile compounds, followed by mass-based detection. | Signal intensity is directly proportional to the number of nuclei.[1] | Absorbance of light is proportional to concentration (Beer-Lambert Law).[2] |
| Sample Prep | Dilution, filtration. | Dilution, extraction, possible derivatization. | Dilution in a deuterated solvent with an internal standard. | Dilution to a known concentration. |
| Run Time | 5-30 minutes per sample. | 10-40 minutes per sample. | 2-15 minutes per sample. | < 5 minutes per sample. |
| Selectivity | High; resolves components of a complex mixture. | Very high; separates and identifies compounds by mass. | High; distinguishes molecules by their chemical environment. | Low; susceptible to interference from other absorbing species. |
| Sensitivity | High (µg/mL to ng/mL). | Very high (ng/mL to pg/mL). | Moderate (mg/mL to µg/mL). | Moderate to low (mg/mL to µg/mL). |
| Quant. Capability | Excellent with proper calibration. | Excellent with an internal or external standard. | Excellent; primary ratio method without a calibration curve for the analyte. | Good with a calibration curve.[2] |
| Advantages | Robust, widely available, suitable for non-volatile and thermally labile compounds. | High sensitivity and specificity, provides structural information. | Non-destructive, requires minimal sample preparation, provides structural confirmation. | Fast, simple, and cost-effective. |
| Limitations | Requires a suitable chromophore for UV detection. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods. | Prone to interference from other compounds in the mixture. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point and should be optimized for specific instrumentation and reaction conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a liquid mixture. Several patents concerning the synthesis of nitropyridine N-oxides mention the use of HPLC to monitor the reaction's progress, indicating its suitability for this application.[3][4][5][6][7]
Protocol:
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the sample with the mobile phase to a concentration within the calibrated range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at a wavelength where this compound has maximum absorbance (e.g., determined by UV-Vis scan, likely in the 330-380 nm range for nitropyridine N-oxides).[8][9]
-
Column Temperature: 30 °C.
-
-
Quantification:
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of the analyte in the reaction sample by interpolating its peak area on the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it ideal for identifying and quantifying volatile and semi-volatile compounds in complex matrices.[10]
Protocol:
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Quench the reaction.
-
Perform a liquid-liquid extraction. For example, dilute the aqueous sample with water, then extract with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Spike the sample with an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).
-
Dry the organic layer over anhydrous sodium sulfate and transfer it to a GC vial.
-
-
Instrumentation and Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions of this compound.
-
-
Quantification:
-
Create a calibration curve by analyzing standard solutions containing the analyte and the internal standard at various concentrations.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration of the analyte in the reaction sample using this calibration curve.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an intrinsically quantitative method that allows for the determination of the concentration of a substance without the need for a reference standard of the analyte itself.[1] The signal intensity is directly proportional to the molar concentration of the nuclei being observed.
Protocol:
-
Sample Preparation:
-
Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into an NMR tube.[11]
-
Withdraw a precise volume or weight of the reaction mixture and add it to the NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to dissolve both the sample and the internal standard.
-
Ensure thorough mixing.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: A standard 1D proton (¹H) NMR experiment.
-
Key Parameters:
-
Ensure a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of any peak of interest (analyte and standard).
-
Use a calibrated 90° pulse.
-
Acquire the spectrum with an adequate number of scans for a good signal-to-noise ratio.
-
-
-
Data Processing and Quantification:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic peak of this compound and a peak from the internal standard.
-
Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (Moles_standard / Volume_sample) where N_protons is the number of protons giving rise to the integrated signal.
-
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid technique for quantitative analysis, provided the analyte has a unique and strong absorbance at a specific wavelength and the background matrix has minimal interference. For nitropyridine N-oxides, there is a characteristic absorbance in the long-wavelength UV region.[8]
Protocol:
-
Sample Preparation:
-
Withdraw an aliquot of the reaction mixture.
-
Dilute the sample with a suitable solvent (e.g., ethanol, acetonitrile) to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
A blank solution should be prepared using the same dilution of the reaction mixture at time zero (before product formation) to account for background absorbance.
-
-
Instrumentation and Measurement:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Wavelength Selection: Scan a pure sample of this compound to determine the wavelength of maximum absorbance (λmax).
-
Measurement: Measure the absorbance of the diluted sample at the determined λmax against the blank solution.
-
-
Quantification:
-
Prepare a series of standard solutions of the purified analyte in the same solvent.
-
Measure the absorbance of each standard solution and create a Beer-Lambert calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the analyte in the diluted reaction sample from the calibration curve and account for the dilution factor to find the concentration in the original reaction mixture.
-
Visualization of the Analytical Workflow
The following diagram illustrates a generalized workflow for the quantitative analysis of a compound in a reaction mixture, applicable to all the described techniques.
Caption: General workflow for quantitative analysis.
References
- 1. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 4. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 5. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 6. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Computational and Experimental Data for 2,5-Dimethyl-4-nitropyridine 1-oxide and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available computational and experimental data for 2,5-Dimethyl-4-nitropyridine 1-oxide. Due to the limited availability of specific experimental and computational studies for the 2,5-dimethyl isomer (CAS No: 21816-42-2), this document also includes data for related isomers to provide a broader context for its physicochemical properties. The guide is intended to assist researchers in understanding the current state of knowledge and to highlight areas where further investigation is needed.
Data Presentation
The following tables summarize the available quantitative data for this compound and its isomers. It is crucial to note the specific isomer for each data point, as properties can vary significantly between them.
Table 1: Experimental Physicochemical Properties of Dimethyl-4-nitropyridine 1-oxide Isomers
| Property | This compound | 3,5-Dimethyl-4-nitropyridine 1-oxide |
| CAS Number | 21816-42-2 | 14248-66-9 |
| Molecular Formula | C₇H₈N₂O₃[1] | C₇H₈N₂O₃[2] |
| Molecular Weight | 168.15 g/mol [1] | 168.15 g/mol [2] |
| Melting Point | Data not available | 174 °C[2] |
| Appearance | Data not available | Light Yellow Solid |
| Solubility | Data not available | Insoluble in water[2] |
Table 2: Computationally Derived Properties of Dimethyl-4-nitropyridine 1-oxide Isomers
| Property | This compound (Predicted) | 2,6-Dimethyl-4-nitropyridine 1-oxide (DFT Study)[3] |
| Source | Chemical Supplier Databases | Density Functional Theory (DFT) at B3LYP/6-311G(d,p) level[3] |
| Molecular Formula | C₇H₈N₂O₃ | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 | 168.15 |
| HOMO-LUMO Gap | Data not available | Not explicitly stated, but Frontier Molecular Orbitals were simulated[3] |
| Vibrational Frequencies | Data not available | Calculated and found to be in good agreement with experimental results[3] |
| Molecular Electrostatic Potential (MEP) | Data not available | Simulated[3] |
Note: The computational data for this compound is very limited. The data for the 2,6-dimethyl isomer is from a specific DFT study and is included for illustrative purposes.
Experimental Protocols
Detailed experimental methodologies for determining key physicochemical properties of organic compounds like this compound are provided below. These are generalized standard procedures.
Melting Point Determination
Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically lower and broaden the melting point range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital instrument)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystalline sample to a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be 2-3 mm.
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known, heat the block rapidly to about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the sample.[4][5][6]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). The resulting spectrum provides a fingerprint of the functional groups present in the molecule.
Apparatus:
-
FT-IR spectrometer
-
Sample holder (e.g., KBr pellet press, ATR crystal)
-
Spatula
-
Agate mortar and pestle (for KBr pellets)
Procedure (using KBr pellet technique):
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place a portion of the powder into a pellet die and press it under high pressure to form a thin, transparent pellet.
-
Background Spectrum: Run a background scan with an empty sample holder to record the spectrum of the ambient atmosphere (CO₂, H₂O).
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum of the sample. The instrument's software will automatically subtract the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) and correlate them to the functional groups present in the molecule.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, providing detailed information about the molecular structure and connectivity of atoms.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Pipettes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.[10]
-
Internal Standard: Add a small amount of an internal standard like TMS (δ = 0 ppm) for referencing the chemical shifts.
-
Acquisition of Spectrum:
-
Insert the NMR tube into the spectrometer's probe.
-
The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra.
-
-
Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Analyze the resulting spectra based on chemical shifts (δ), integration (for ¹H NMR), and coupling patterns (multiplicity and coupling constants, J) to elucidate the molecular structure.[11][12]
Solubility Determination
Principle: The solubility of a compound in various solvents (water, acids, bases) can provide information about the presence of polar functional groups and acidic or basic properties. The general principle is "like dissolves like".
Apparatus:
-
Small test tubes
-
Spatula
-
Graduated pipettes
-
Vortex mixer (optional)
-
pH paper
Procedure:
-
Water Solubility: Add approximately 25 mg of the solid sample to 0.75 mL of deionized water in a test tube. Shake vigorously for about 30 seconds. Observe if the solid dissolves completely, partially, or not at all. If soluble, test the pH of the solution with pH paper.[13][14][15]
-
Acid/Base Solubility: If the compound is insoluble in water, test its solubility in 5% aqueous NaOH, 5% aqueous NaHCO₃, and 5% aqueous HCl.[13][14][15]
-
Solubility in 5% NaOH suggests the presence of an acidic functional group (e.g., phenol).
-
Solubility in 5% NaHCO₃ indicates a more strongly acidic group (e.g., carboxylic acid).
-
Solubility in 5% HCl points to a basic functional group (e.g., amine).
-
-
Interpretation: The solubility profile helps in classifying the compound based on its functional groups.[16]
pKa Determination
Principle: The pKa is a measure of the acidity of a compound. It is the pH at which the compound exists in equal concentrations in its protonated and deprotonated forms. Potentiometric titration is a common method for its determination.
Apparatus:
-
pH meter with an electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., NaOH)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of a suitable solvent (often a water-cosolvent mixture if the compound is not water-soluble).
-
Titration:
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Slowly add the standardized base solution from the burette in small increments.
-
Record the pH of the solution after each addition of the titrant.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to obtain a titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[17]
-
Alternatively, NMR spectroscopy can be used to determine pKa by monitoring the change in chemical shift of a proton near the acidic/basic site as a function of pH.[18][19][20]
-
Visualization of Comparative Workflow
The following diagram illustrates the logical workflow for comparing computational predictions with experimental data in the characterization of a chemical compound.
Caption: Workflow for the comparison of computational and experimental data.
References
- 1. appchemical.com [appchemical.com]
- 2. 3,5-Dimethyl-4-nitropyridine 1-oxide | 14248-66-9 | FD45455 [biosynth.com]
- 3. A characterization study on 2,6-dimethyl-4-nitropyridine N-oxide by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thinksrs.com [thinksrs.com]
- 5. westlab.com [westlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. web.mit.edu [web.mit.edu]
- 10. benchchem.com [benchchem.com]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 16. www1.udel.edu [www1.udel.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Safety Operating Guide
Safe Disposal of 2,5-Dimethyl-4-nitropyridine 1-oxide: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2,5-Dimethyl-4-nitropyridine 1-oxide is critical for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for its disposal, emphasizing immediate safety measures and logistical planning. While a specific Safety Data Sheet (SDS) for this compound was not found, the following procedures are based on guidelines for pyridine derivatives and similar compounds, such as 2,3-dimethyl-4-nitropyridine 1-oxide.[1][2] All waste containing this compound should be treated as hazardous.[1][3]
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to all local, state, and federal regulations.[1][3]
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
It is crucial to not mix this waste with other incompatible waste streams. Store it separately from strong oxidizing agents, acids, and bases.
2. Waste Collection and Labeling:
-
Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.
-
The container must be airtight and compatible with the chemical.[4]
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[4] Attach a completed Dangerous Waste label as soon as waste is first added to the container.[4]
3. Storage:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[4]
-
The storage area should be cool and dry.[5]
4. Final Disposal:
-
Dispose of the contents and container through an approved waste disposal plant.[2][5][6]
-
Current practices for the disposal of waste pyridine often include rotary kiln incineration.[3]
-
When the container is full or no longer in use, complete a Chemical Collection Request Form and deliver it to your institution's Waste Accumulation Area Operator.[4]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
- 1. benchchem.com [benchchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. 2,3-Dimethyl-4-nitropyridine N-Oxide | 37699-43-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Personal protective equipment for handling 2,5-Dimethyl-4-nitropyridine 1-oxide
This guide provides crucial safety and logistical information for the handling and disposal of 2,5-Dimethyl-4-nitropyridine 1-oxide, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on available data for structurally similar compounds and are intended to ensure the safe management of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles are required.[1][2][7] A face shield may be necessary where there is a significant risk of splashing. | To protect against eye irritation or serious eye damage from splashes or dust.[2][3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) must be worn.[1][8] Protective work clothing, such as a lab coat, is also required.[1] | To prevent skin contact, which can cause irritation.[2][3][4] |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if working in areas with poor ventilation, when high concentrations are present, or when dust formation is likely.[1][3] | To avoid inhalation, which may cause respiratory tract irritation.[1][3][6] |
| Hand Protection | Impervious gloves should be inspected before each use to ensure their proper condition.[1] | To provide a reliable barrier against skin contact. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][3]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][5]
-
Avoiding Contamination: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[2]
-
Spill Management: In case of a spill, avoid generating dust.[3][4] Sweep up the solid material and place it into a suitable, labeled container for disposal.[3]
-
Waste Container: Use a designated, properly labeled hazardous waste container for disposal of this compound and any contaminated materials.[9] The container must be kept tightly closed except when adding waste.[9]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.[9]
-
Segregation: Store the hazardous waste container in a designated, secure area, segregated from incompatible materials.[9]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[6][9] Do not dispose of this chemical down the drain or in regular trash.[3]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Standard laboratory workflow for safe handling and disposal.
References
- 1. simmons.chemoventory.com [simmons.chemoventory.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 2,6-Dimethyl-4-nitropyridine 1-oxide | CAS#:4808-64-4 | Chemsrc [chemsrc.com]
- 6. capotchem.com [capotchem.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
